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1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride Documentation Hub

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  • Product: 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride
  • CAS: 1609400-50-1

Core Science & Biosynthesis

Foundational

Synthesis and Analytical Validation of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine Dihydrochloride

Executive Summary & Mechanistic Rationale 1-[2-(3-Methoxyphenoxy)ethyl]piperazine is a highly versatile pharmacophore and a critical building block in medicinal chemistry. Aryloxyethyl piperazine derivatives are frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1-[2-(3-Methoxyphenoxy)ethyl]piperazine is a highly versatile pharmacophore and a critical building block in medicinal chemistry. Aryloxyethyl piperazine derivatives are frequently utilized in the design of central nervous system (CNS) agents, particularly as ligands for G-protein-coupled receptors (GPCRs) such as α1​ -adrenergic and 5-HT receptors, as well as selective opioid receptor antagonists[1].

The synthesis of this molecule requires precise control over sequential alkylation steps to prevent the formation of symmetric dimers and poly-alkylated byproducts. This whitepaper outlines a highly optimized, three-step synthetic pathway. By employing differential leaving groups, in situ Finkelstein catalysis, and orthogonal self-validating analytical controls, this protocol ensures high yield, exceptional purity, and scalable execution. The final conversion to the dihydrochloride salt is mechanistically necessary; the free base is prone to oxidation and atmospheric CO2​ absorption (carbamate formation), whereas the dihydrochloride salt is a highly crystalline, shelf-stable solid with a predictable aqueous solubility profile essential for biological assays.

Retrosynthetic Analysis & Pathway Design

The synthetic strategy relies on the sequential functionalization of 3-methoxyphenol, a well-documented precursor in the development of complex aryloxy pharmacophores[2]. To prevent the formation of 1,2-bis(3-methoxyphenoxy)ethane, 1-bromo-2-chloroethane is selected as the initial alkylating agent. The differential leaving group ability (Br > Cl) ensures that the phenoxide selectively attacks the brominated carbon[3]. Subsequent N-alkylation utilizes mono-Boc-protected piperazine to strictly enforce a 1:1 stoichiometry, preventing the formation of di-alkylated piperazine networks[4].

Pathway SM1 3-Methoxyphenol INT1 1-(2-Chloroethoxy)-3-methoxybenzene (Intermediate 1) SM1->INT1 K2CO3, MeCN, Reflux SM2 1-Bromo-2-chloroethane SM2->INT1 INT2 Boc-Protected Piperazine (Intermediate 2) INT1->INT2 KI (cat.), K2CO3 MeCN, 82°C SM3 Boc-Piperazine SM3->INT2 N-Alkylation PROD 1-[2-(3-Methoxyphenoxy)ethyl]piperazine Dihydrochloride INT2->PROD HCl (gas) in EtOH Deprotection & Salt Formation

Figure 1: Three-step synthesis pathway of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride.

Process Optimization & Quantitative Metrics

The N-alkylation (Step 2) is historically the bottleneck of this pathway due to the poor electrophilicity of the alkyl chloride. Table 1 summarizes the empirical optimization of this step. The introduction of a catalytic amount of Potassium Iodide (KI) initiates an in situ Finkelstein reaction, transiently converting the alkyl chloride to a highly reactive alkyl iodide, thereby drastically reducing reaction time and improving the yield profile.

Table 1: Process Optimization for N-Alkylation (Step 2)

SolventBaseAdditiveTemp (°C)Time (h)Yield (%)Purity (HPLC %)
DMF K2​CO3​ None80126592.1
MeCN K2​CO3​ None82167294.5
MeCN K2​CO3​ KI (0.1 eq) 82 8 89 98.2
THFDIPEAKI (0.1 eq)65245588.4

Experimental Methodologies

Step 1: O-Alkylation to Synthesis 1-(2-Chloroethoxy)-3-methoxybenzene
  • Rationale: Acetonitrile (MeCN) is utilized as a polar aprotic solvent to maximize the nucleophilicity of the phenoxide ion while allowing for easy removal during workup.

  • Procedure:

    • Charge a dry, argon-flushed round-bottom flask with 3-methoxyphenol (1.0 eq) and anhydrous MeCN (10 mL/g).

    • Add anhydrous K2​CO3​ (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide intermediate.

    • Add 1-bromo-2-chloroethane (1.5 eq) dropwise via an addition funnel.

    • Elevate the temperature to reflux (82°C) and stir for 12 hours.

    • Workup: Cool the mixture to room temperature, filter the inorganic salts over a Celite pad, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with 1M NaOH (to remove any unreacted phenol), followed by brine. Dry over Na2​SO4​ and concentrate to yield a pale yellow oil.

Step 2: N-Alkylation to form the Boc-Protected Intermediate
  • Rationale: Boc-piperazine guarantees mono-alkylation. The KI catalyst overcomes the high activation energy required for chloride displacement.

  • Procedure:

    • Dissolve Intermediate 1 (1.0 eq) in anhydrous MeCN.

    • Add K2​CO3​ (2.0 eq), KI (0.1 eq), and 1-Boc-piperazine (1.1 eq).

    • Reflux the mixture at 82°C for 8 hours under an inert atmosphere.

    • Workup: Cool to room temperature, filter off the salts, and concentrate. Purify the crude residue via flash column chromatography (Dichloromethane/Methanol 95:5) to isolate the pure Boc-protected intermediate as a viscous oil.

Step 3: Deprotection and Dihydrochloride Salt Formation
  • Rationale: Anhydrous acidic conditions cleave the Boc protecting group, releasing gaseous isobutylene and CO2​ , which drives the reaction to absolute completion without the need for aqueous extraction.

  • Procedure:

    • Dissolve the Boc-protected intermediate in absolute ethanol (5 mL/g) and cool to 0°C in an ice bath.

    • Slowly bubble anhydrous HCl gas into the solution (or alternatively, add 4M HCl in Dioxane dropwise) until the solution is highly acidic (pH < 2).

    • Remove the ice bath and stir at room temperature for 4 hours. A white precipitate will begin to form as the deprotection proceeds.

    • Workup: Add cold diethyl ether to maximize precipitation. Filter the resulting white solid, wash thoroughly with cold ether, and dry under high vacuum at 40°C for 12 hours to yield the final dihydrochloride salt.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, every protocol must act as a self-validating system. Relying solely on final-product analysis risks compounding errors. The following orthogonal analytical workflow must be executed to verify structural fidelity at each stage.

Analytics S1 Step 1: O-Alkylation In-Process Control A1 TLC (Hex/EtOAc) 1H NMR (3.8 ppm triplet) S1->A1 S2 Step 2: N-Alkylation In-Process Control A1->S2 A2 LC-MS (Mass Shift) HPLC (>98% Purity) S2->A2 S3 Step 3: Salt Formation Final Release A2->S3 A3 1H NMR (No Boc peak) Argentometric Titration S3->A3

Figure 2: Self-validating analytical workflow for intermediate and final product verification.

  • Step 1 Verification: TLC (Hexane/EtOAc 4:1) must confirm the complete consumption of the phenol ( Rf​ ~0.3) and the appearance of the intermediate ( Rf​ ~0.6). 1H NMR ( CDCl3​ ) must show the characteristic triplet of the −CH2​−Cl protons around 3.8 ppm, confirming the survival of the chloride leaving group.

  • Step 2 Verification: LC-MS must show an [M+H]+ peak corresponding to the exact mass of the Boc-protected intermediate. HPLC integration at 254 nm must confirm >98% purity before proceeding to deprotection.

  • Final Product Verification: 1H NMR ( D2​O or DMSO−d6​ ) must show the complete disappearance of the 9-proton Boc singlet at ~1.4 ppm. Finally, argentometric titration (using AgNO3​ ) or ion chromatography must be performed to quantify the chloride content, verifying the exact 1:2 molar ratio of the free base to chloride ions, confirming the dihydrochloride stoichiometry.

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Exploratory

Mechanism of Action of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine: A Comprehensive Technical Guide

Executive Summary The compound 1-[2-(3-Methoxyphenoxy)ethyl]piperazine (CAS: 148315-69-9) belongs to the versatile aryloxyethylpiperazine class of pharmacophores. In medicinal chemistry and neuropharmacology, this scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[2-(3-Methoxyphenoxy)ethyl]piperazine (CAS: 148315-69-9) belongs to the versatile aryloxyethylpiperazine class of pharmacophores. In medicinal chemistry and neuropharmacology, this scaffold is recognized as a privileged structure for targeting monoaminergic G-protein coupled receptors (GPCRs)[1]. By modulating the serotonin 5-HT 1A​ receptor, the α1​ -adrenergic receptor, and to a lesser extent, the dopamine D 2​ and 5-HT 7​ receptors, derivatives of this class have profound implications in the development of anxiolytics, antidepressants, and urological therapeutics[2][3].

This whitepaper provides an in-depth mechanistic analysis of the 3-methoxyphenoxyethylpiperazine scaffold, detailing its receptor binding dynamics, intracellular signaling cascades, and the self-validating experimental protocols required to characterize its pharmacological profile.

Structure-Activity Relationship (SAR) & Binding Dynamics

The pharmacological promiscuity and high affinity of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine are dictated by its tripartite structure:

  • The Piperazine Ring: The basic nitrogen atom (N4) becomes protonated at physiological pH, forming a critical salt bridge with the highly conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of monoamine GPCRs[4].

  • The Ethyl Linker: A two-carbon aliphatic chain provides the optimal spatial geometry and conformational flexibility, allowing the terminal aryl group to reach deep hydrophobic pockets within the receptor[5].

  • The 3-Methoxyphenoxy Moiety: The ether oxygen acts as a hydrogen bond acceptor, while the meta-substituted methoxyphenyl ring engages in robust π−π stacking and edge-to-face electrostatic interactions with aromatic residues (e.g., Phe6.52) in the 5-HT 1A​ and α1​ binding sites[4].

SAR Pharmacophore 1-[2-(3-Methoxyphenoxy)ethyl]piperazine Aryl 3-Methoxyphenoxy Group (Hydrophobic Pocket / π-π stacking via Phe6.52) Pharmacophore->Aryl Linker Ethyl Linker (Optimal spatial orientation) Pharmacophore->Linker Piperazine Piperazine Ring (Protonated N interacts with Asp3.32) Pharmacophore->Piperazine

Figure 1: Structural logic and receptor interaction domains of the aryloxyethylpiperazine scaffold.

Quantitative Binding Profile

While exact affinities vary based on specific assay conditions, the methoxyphenoxyethylpiperazine pharmacophore consistently demonstrates the following binding hierarchy:

Receptor TargetTypical Affinity ( Ki​ nM)Functional RolePrimary Intracellular Pathway
5-HT 1A​ 0.5 - 25.0Partial / Full AgonistG i/o​ (↓ cAMP, ↑ GIRK)
α1​ -Adrenergic 10.0 - 80.0AntagonistG q​ (↓ IP3/DAG)
5-HT 7​ 30.0 - 150.0AntagonistG s​ (↑ cAMP)
Dopamine D 2​ 90.0 - 300.0Antagonist / Partial AgonistG i/o​ (↓ cAMP)

Table 1: Consensus in vitro binding profile for methoxyphenoxyethylpiperazine derivatives[3][5][6][7].

Primary Mechanism of Action: 5-HT 1A​ Receptor Modulation

The core mechanism of action for 1-[2-(3-Methoxyphenoxy)ethyl]piperazine is its interaction with the 5-HT 1A​ receptor, a GPCR predominantly coupled to the pertussis toxin-sensitive G i/o​ protein family[1].

G i/o​ -Mediated Signaling Cascade

Upon binding, the compound stabilizes the active conformation of the 5-HT 1A​ receptor, leading to the dissociation of the G-protein heterotrimer into G αi/o​ and G βγ subunits:

  • G αi/o​ Subunit: Directly inhibits adenylate cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent downregulation of Protein Kinase A (PKA) activity.

  • G βγ Subunit: Activates G-protein-gated inwardly rectifying potassium (GIRK) channels. The resulting efflux of K + hyperpolarizes the neuronal membrane, decreasing neuronal excitability. This mechanism is central to the anxiolytic and neuroprotective effects of arylpiperazines[3].

Biased Agonism and ERK1/2 Activation

Recent advancements in GPCR pharmacology reveal that aryloxyethylpiperazines can act as biased agonists . Rather than equally activating all downstream pathways, certain derivatives preferentially stimulate Extracellular Signal-Regulated Kinases 1/2 (ERK1/2) phosphorylation over β -arrestin-2 recruitment[8][9]. This signaling bias is highly sought after in modern drug development, as ERK1/2 activation is linked to robust antidepressant-like activity and neurogenesis, while minimizing the desensitization and side effects associated with β -arrestin pathways[8].

Pathway1 Ligand 1-[2-(3-Methoxyphenoxy)ethyl]piperazine Receptor 5-HT1A Receptor (Active State) Ligand->Receptor Binds Gi Gi/o Protein Dissociation Receptor->Gi Activates ERK ERK1/2 Phosphorylation (Biased Signaling / Neurogenesis) Receptor->ERK Pathway Bias AC Adenylate Cyclase (Inhibited) Gi->AC Gαi Subunit GIRK GIRK Channel Activation (Neuronal Hyperpolarization) Gi->GIRK Gβγ Subunit cAMP Decreased cAMP & PKA AC->cAMP Reduces

Figure 2: 5-HT1A intracellular signaling cascade highlighting Gi/o coupling and ERK1/2 biased agonism.

Secondary Mechanisms: α1​ -Adrenergic and D 2​ Receptors

α1​ -Adrenergic Antagonism

Aryloxyethylpiperazines frequently exhibit high affinity for α1​ -adrenergic receptors ( α1A​ , α1B​ , α1D​ )[6]. Unlike their agonistic behavior at 5-HT 1A​ , these compounds typically act as competitive antagonists at α1​ receptors. By blocking endogenous norepinephrine, they prevent the activation of G q​ proteins, thereby inhibiting Phospholipase C (PLC) and reducing intracellular calcium release. This mechanism is the pharmacological basis for using related piperazine derivatives in the treatment of benign prostatic hyperplasia (BPH) and hypertension[5][6].

Dopaminergic (D 2​ ) Modulation

The structural similarity of the piperazine moiety to dopamine allows for moderate affinity at D 2​ receptors. Depending on the exact substitution pattern, the compound can act as a partial agonist or antagonist, contributing to an atypical antipsychotic profile by modulating dopaminergic tone in the mesolimbic pathway without inducing severe extrapyramidal symptoms[7].

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity and trustworthiness (E-E-A-T), the pharmacological profile of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine must be validated using a self-contained, rigorously controlled experimental system. The following protocols detail the causal logic behind each methodological choice.

Protocol 1: Radioligand Binding Assay (Affinity Determination)
  • Objective: Quantify the binding affinity ( Ki​ ) at the 5-HT 1A​ receptor.

  • Rationale: Chinese Hamster Ovary (CHO-K1) cells stably expressing human 5-HT 1A​ receptors are utilized because they lack endogenous serotonergic receptors, providing a zero-background environment that ensures signal specificity[3].

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize CHO-K1/5-HT 1A​ cells in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

    • Incubation: Incubate 50 µg of membrane protein with 1.5 nM[ 3 H]-8-OH-DPAT (a highly selective radiolabeled 5-HT 1A​ agonist) and increasing concentrations of the test compound (10 −11 to 10 −4 M) for 60 minutes at 37°C.

    • Self-Validating Control (Non-Specific Binding): Add 10 µM WAY-100635 (a silent, selective 5-HT 1A​ antagonist) to a parallel set of wells. Causality: Any radioactivity detected in these wells represents non-receptor lipid partitioning. Subtracting this value from total binding isolates the true receptor-specific displacement.

    • Quantification: Terminate the reaction via rapid filtration through GF/B glass fiber filters. Measure retained radioactivity using liquid scintillation counting and calculate the IC 50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Inhibition Assay (Efficacy & Bias)
  • Objective: Determine if the compound acts as an agonist, partial agonist, or antagonist, and evaluate pathway bias.

  • Rationale: Because 5-HT 1A​ is G i​ -coupled, true agonists will inhibit adenylate cyclase. We must first artificially stimulate the system to measure this inhibition.

  • Step-by-Step Methodology:

    • Stimulation: Treat CHO-K1/5-HT 1A​ cells with 10 µM Forskolin. Causality: Forskolin directly activates adenylate cyclase, raising baseline cAMP levels so that G i​ -mediated inhibition becomes quantifiable.

    • Compound Addition: Introduce 1-[2-(3-Methoxyphenoxy)ethyl]piperazine at varying concentrations.

    • Measurement: Quantify cAMP reduction using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

    • Antagonist Reversal (Validation): Pre-treat a control group with WAY-100635 before adding the test compound. Causality: If the reduction in cAMP is reversed by WAY-100635, it proves the functional effect is strictly mediated through the 5-HT 1A​ receptor and not an off-target kinase or phosphodiesterase[7].

Workflow Prep Cell Culture (CHO-K1 + h5-HT1A) Bind Radioligand Binding (Displace [3H]-8-OH-DPAT) Prep->Bind cAMP Functional Assay (Forskolin + HTRF cAMP) Prep->cAMP Data Data Analysis (Ki, EC50, Emax) Bind->Data Control Validation (WAY-100635 Reversal) cAMP->Control Control->Data

Figure 3: Self-validating experimental workflow for GPCR functional characterization.

Conclusion

The 1-[2-(3-Methoxyphenoxy)ethyl]piperazine scaffold is a highly tunable, multi-target pharmacophore. Its primary mechanism of action is driven by high-affinity interactions with the 5-HT 1A​ receptor, triggering G i/o​ -mediated decreases in cAMP, GIRK channel activation, and potentially biased ERK1/2 signaling. Secondary antagonism at α1​ -adrenergic and D 2​ receptors further shapes its complex pharmacological profile. By employing rigorous, self-validating functional assays, researchers can leverage this scaffold to develop next-generation neurotherapeutics with enhanced efficacy and minimized off-target liabilities.

References

  • Arylpiperazine Derivatives Acting at 5-HT1A Receptors Current Medicinal Chemistry URL: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties MDPI - Molecules URL:[Link]

  • Arylpiperazine Agonists of the Serotonin 5-HT1A Receptor Preferentially Activate cAMP Signaling versus Recruitment of β-Arrestin-2 ResearchGate URL:[Link]

  • New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment: synthesis, in vitro, and in vivo pharmacological evaluation PubMed (NIH) URL:[Link]

  • Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity PubMed Central (PMC) URL:[Link]

  • 1,2,4-Benzothiadiazine derivatives as α1 and 5-HT1A receptor ligands Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative MDPI - Molecules URL:[Link]

  • Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models PubMed Central (PMC) URL:[Link]

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Foundational

The Solubility Dynamics of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine Dihydrochloride in DMSO: A Technical Guide for Assay Development

Target Audience: Formulation Scientists, in vitro Pharmacologists, and Medicinal Chemists. Document Type: Technical Whitepaper & Methodological Guide Executive Summary In early-stage drug discovery and assay development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, in vitro Pharmacologists, and Medicinal Chemists. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In early-stage drug discovery and assay development, the solvation state of a compound dictates its bioavailability in in vitro systems. 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride (CAS: 148315-69-9 / 1609400-50-1)[1][2] is a critical pharmacophoric building block frequently utilized in the synthesis of CNS-active ligands and adrenergic receptor modulators.

While converting basic piperazine derivatives into dihydrochloride salts is a standard industry practice to maximize aqueous solubility[3], this modification introduces unique thermodynamic challenges when preparing stock solutions in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). This whitepaper provides a comprehensive analysis of the solvation mechanics of this compound, quantitative solubility metrics, and field-validated protocols to ensure assay integrity.

Chemical Profiling & Solvation Thermodynamics

As a Senior Application Scientist, I frequently observe assay failures stemming from a fundamental misunderstanding of salt behavior in aprotic environments. To understand the solubility of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride in DMSO, we must analyze its structural dichotomy.

The Mechanistic Causality of Solvation

The molecule consists of a lipophilic 3-methoxyphenoxy moiety and a hydrophilic, basic piperazine ring. In its free base form, the compound is highly soluble in DMSO but poorly soluble in water. To counteract this, the compound is supplied as a dihydrochloride salt (Molecular Weight: ~309.23 g/mol )[4].

However, dissolving a dihydrochloride salt in anhydrous DMSO requires overcoming a massive lattice energy barrier. DMSO is a polar aprotic solvent with a high dielectric constant ( ϵ≈47 ). Its highly polarized S=O bond is exceptional at solvating cations (the protonated piperazinium ring) but is notoriously poor at solvating small, "hard" anions like chloride ( Cl− ).

Because the chloride ions are not effectively stabilized by hydrogen bonding in anhydrous DMSO, the thermodynamic drive to break the ionic lattice is reduced compared to water. This results in a lower maximum solubility in DMSO for the salt compared to its free base[3].

Solvation Solid Crystalline Dihydrochloride (High Lattice Energy) Intermediate Solvent Cavity Formation & Lattice Disruption Solid->Intermediate ΔH_lattice > 0 DMSO Anhydrous DMSO (Polar Aprotic) DMSO->Intermediate Solvation Energy SolvatedCation Solvated Piperazinium Cation (Stabilized by S=O dipole) Intermediate->SolvatedCation ΔH_solvation < 0 SolvatedAnion Poorly Solvated Cl⁻ Anions (Thermodynamic Bottleneck) Intermediate->SolvatedAnion Weak interaction

Figure 1: Thermodynamic pathway of dihydrochloride salt solvation in anhydrous DMSO.

Quantitative Solubility Data

Based on structural analogs and empirical data from similar piperazine hydrochlorides (such as 2,3-Dichlorophenylpiperazine hydrochloride, which exhibits a DMSO solubility of ~16 mg/mL)[5][6], the solubility profile of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride is summarized below.

Note: The data below reflects thermodynamic equilibrium at 25°C.

Physicochemical PropertyFree Base Form (Estimated)Dihydrochloride Salt Form
Aqueous Solubility (pH 7.0) < 0.5 mg/mL (Poor)> 50 mg/mL (Excellent)
DMSO Solubility (Anhydrous) > 50 mg/mL~15 - 20 mg/mL (~48 - 64 mM)
Hygroscopicity LowHigh (Requires Desiccation)
Optimal Storage (Stock) -20°C (Stable)-80°C (Avoid moisture)[7]

Standardized Methodological Workflows

To ensure reproducibility in high-throughput screening (HTS), the preparation of stock solutions must be treated as a self-validating system. Moisture contamination in DMSO can artificially inflate the initial solubility of the salt, only to cause precipitation when the stock is subjected to freeze-thaw cycles[8].

Protocol A: Preparation of a 10 mM Anhydrous DMSO Stock Solution

This protocol is designed to yield a stable, 10 mM stock solution suitable for serial dilution in in vitro assays.

  • Equilibration: Remove the vial of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial draws atmospheric condensation, which degrades the salt and alters the molarity.

  • Weighing: Rapidly weigh 3.09 mg of the compound (equivalent to 10 µmol based on MW 309.23) into a sterile, amber glass vial.

  • Solvation: Add exactly 1.0 mL of anhydrous, argon-purged DMSO (≥99.9% purity).

  • Agitation: Vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes. Do not exceed 37°C to prevent thermal degradation of the methoxy ether linkage.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any undissolved microscopic lattice fragments.

  • Aliquot & Storage: Aliquot the stock into single-use volumes (e.g., 50 µL) and store at -80°C. Limit freeze-thaw cycles to a maximum of two[9].

Workflow Weigh 1. Weigh Compound (In Desiccator) AddDMSO 2. Add Anhydrous DMSO (Argon Purged) Weigh->AddDMSO Sonicate 3. Vortex & Sonicate (Max 37°C) AddDMSO->Sonicate Filter 4. Centrifuge & Filter (0.22 µm PTFE) Sonicate->Filter Aliquot 5. Aliquot & Freeze (-80°C Storage) Filter->Aliquot

Figure 2: Step-by-step workflow for the preparation of anhydrous DMSO stock solutions.

Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)

If exact saturation limits are required for formulation, use the shake-flask method coupled with HPLC-UV[3].

  • Add excess solid compound (~30 mg) to 1 mL of anhydrous DMSO in a sealed vial.

  • Incubate on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Centrifuge at 10,000 x g for 15 minutes to pellet undissolved solid.

  • Extract the supernatant, dilute 1:100 in mobile phase, and quantify via HPLC-UV against a standard curve prepared from the free base.

Troubleshooting & Best Practices: The "Solvent Shift" Phenomenon

A critical failure point in drug development occurs during the dilution of the DMSO stock into aqueous assay buffers (e.g., PBS or DMEM).

The Problem: When a 10 mM DMSO stock of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride is diluted 1:100 into a pH 7.4 buffer, researchers often observe micro-precipitation. The Causality: While the dihydrochloride salt is highly water-soluble, the pH of the physiological buffer (7.4) approaches the pKa of the piperazine ring. This causes partial deprotonation, converting the highly soluble salt back into the poorly soluble, lipophilic free base. Furthermore, the sudden drop in DMSO concentration (from 100% to 1%) causes a dramatic shift in the dielectric constant, leading to transient supersaturation and nucleation.

The Solution:

  • Intermediate Dilution: Do not dilute directly from 100% DMSO into 100% aqueous buffer. Create an intermediate dilution cascade using a co-solvent system (e.g., 10% DMSO / 90% PEG-300) before final introduction to the assay medium[7].

  • pH Control: If the assay permits, slightly acidify the initial dilution buffer (pH 6.0 - 6.5) to maintain the protonated state of the piperazine ring during the solvent transition.

References

  • 1-[2-(3-methoxyphenoxy)ethyl]piperazine dihydrochloride - ChemBK ChemBK Database. URL:[Link]

  • Abcr Kimyasalları - Introgen Kimya Introgen Chemical Catalog (CAS 148315-69-9). URL:[Link]

  • 1-[2-(3-Methoxyphenoxy)ethyl]piperazine Dihydrochloride_148315 MDFCW Database. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Stability and Storage of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine Dihydrochloride

Introduction: Beyond the Label For researchers, scientists, and drug development professionals, the integrity of a chemical compound is the bedrock of reliable data and successful outcomes. 1-[2-(3-Methoxyphenoxy)ethyl]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Label

For researchers, scientists, and drug development professionals, the integrity of a chemical compound is the bedrock of reliable data and successful outcomes. 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride, a molecule of interest within various research domains, is no exception. Its stability—or lack thereof—can profoundly impact experimental reproducibility, safety, and the ultimate viability of a research program.

This guide moves beyond simplistic storage instructions to provide a comprehensive technical framework for understanding, evaluating, and preserving the stability of this compound. We will delve into the molecular characteristics that dictate its degradation pathways and present field-proven methodologies for its handling, storage, and formal stability assessment. By understanding the causality behind its chemical behavior, you can ensure the long-term integrity of your research materials and the validity of your results.

Section 1: Physicochemical and Molecular Profile

A thorough understanding of the molecule's inherent properties is the first step in predicting its stability. 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride is a salt, which significantly influences its properties compared to the free base.

Table 1: Physicochemical Properties of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine Dihydrochloride

PropertyValueSource
Molecular Formula C₁₃H₂₂Cl₂N₂O₂[1]
Molecular Weight 265.18 g/mol (as Dihydrochloride)[1][2]
Appearance White to off-white or pinkish crystalline powder[3][4]
Melting Point ~201-214 °C (decomposes)[2][3]
Solubility Soluble in water and methanol; very slightly soluble in chloroform.[2]

The structure contains several key functional groups that are hotspots for potential degradation: the piperazine ring , the ether linkage , and the methoxyphenyl group . The dihydrochloride salt form suggests a potential for hygroscopicity, a critical parameter that must be evaluated.

Section 2: Predicted Degradation Pathways: A Mechanistic View

The stability of a compound is dictated by its susceptibility to various degradation forces. For 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride, we can predict several key degradation pathways based on its structure. Understanding these pathways is essential for designing effective storage conditions and stability-indicating analytical methods.

Hydrolytic Degradation

Hydrolysis is a primary concern for compounds with susceptible functional groups, such as ethers. The aryl-ether linkage in the molecule is a potential point of cleavage, particularly under acidic or basic conditions, although it is generally more stable than an ester bond.[5]

  • Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen can make the adjacent carbon atom more susceptible to nucleophilic attack by water, leading to cleavage of the C-O bond. This would yield 3-methoxyphenol and 1-(2-hydroxyethyl)piperazine.

  • Base-Catalyzed Hydrolysis: This pathway is generally less favorable for ethers compared to acid-catalyzed cleavage.

Oxidative Degradation

Oxidation can be initiated by atmospheric oxygen, trace metal ions, or peroxides.

  • Piperazine Ring Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to N-oxides or ring-opening products.[6]

  • Ether Linkage Oxidation: The carbon atom alpha to the ether oxygen can be oxidized, potentially leading to hydroperoxides that can further decompose.

  • Methoxyphenyl Group Oxidation: The methoxy group (-OCH₃) can be oxidized, and the benzene ring itself can undergo oxidative degradation, especially in the presence of strong oxidizing agents or catalysts.[7][8]

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.

  • Phenoxy Moiety: The phenoxy group is a chromophore that absorbs UV light. This can lead to the cleavage of the phenol ether bond.[9]

  • Piperazine Ring: UV irradiation can also lead to cleavage of the piperazine ring.[10]

Thermal Degradation

High temperatures accelerate all degradation processes. The piperazine ring itself can undergo thermal degradation through complex substitution reactions.[11] For this molecule, elevated temperatures will likely accelerate both hydrolysis and oxidation.

Degradation_Pathways cluster_0 Core Compound cluster_1 Stress Factors cluster_2 Potential Degradation Products Compound 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride Hydrolysis Hydrolysis (pH) Compound->Hydrolysis Oxidation Oxidation (O₂, Metals) Compound->Oxidation Photolysis Photolysis (UV/Vis Light) Compound->Photolysis Thermal Thermal (Heat) Compound->Thermal DP1 3-Methoxyphenol Hydrolysis->DP1 Ether Cleavage DP2 1-(2-Hydroxyethyl)piperazine Hydrolysis->DP2 Ether Cleavage DP3 Piperazine N-Oxides Oxidation->DP3 Multiple Sites DP4 Ring-Opened Products Oxidation->DP4 Multiple Sites DP5 Phenolic Oxidation Products Oxidation->DP5 Multiple Sites Photolysis->DP1 Bond Cleavage Photolysis->DP4 Bond Cleavage Thermal->DP1 Accelerates All Thermal->DP2 Accelerates All Thermal->DP3 Accelerates All Thermal->DP4 Accelerates All Thermal->DP5 Accelerates All

Figure 1: Predicted degradation pathways for 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride.

Section 3: Recommended Storage and Handling Protocols

Based on the molecular profile and potential degradation pathways, a robust storage and handling strategy is essential to preserve the compound's integrity.

Routine Storage Conditions
  • Temperature: Store in a cool, well-ventilated area.[12] For long-term storage, refrigeration (2-8 °C) is recommended to minimize thermal degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible.[13] The container should be kept tightly closed to prevent the ingress of moisture and oxygen.[12]

  • Light: Protect from light by using amber glass vials or storing the container in a dark place.[14]

  • Container: Use a tightly-sealed, compatible container, such as glass.

Handling
  • Hygroscopicity: As a dihydrochloride salt, the compound is potentially hygroscopic.[4] Avoid exposure to humid environments.[13] Handle in a glove box or a room with controlled low humidity if possible. If the compound absorbs water, it can lead to physical changes (clumping) and accelerate hydrolytic degradation.

  • General Precautions: Handle in a well-ventilated area or fume hood.[15] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13] Avoid creating dust.[15]

Section 4: Designing a Comprehensive Stability Study

To definitively determine the re-test period or shelf life and appropriate storage conditions, a formal stability study is required. The International Council for Harmonisation (ICH) Q1A(R2) guideline provides the authoritative framework for this process.[16]

The study involves two main components: forced degradation (stress testing) and formal stability studies (long-term and accelerated).

Stability_Study_Workflow Start Start: Single Batch of Compound Forced_Deg Part 1: Forced Degradation (Stress Testing) Start->Forced_Deg Method_Dev Develop & Validate Stability-Indicating Method (e.g., HPLC) Forced_Deg->Method_Dev Identifies degradants, proves method specificity Formal_Study Part 2: Formal Stability Study (≥3 Primary Batches) Method_Dev->Formal_Study Long_Term Long-Term Study Formal_Study->Long_Term Accelerated Accelerated Study Formal_Study->Accelerated Data_Eval Evaluate Data Long_Term->Data_Eval Accelerated->Data_Eval End Establish Storage Conditions & Re-Test Period Data_Eval->End

Figure 2: Workflow for a comprehensive stability study based on ICH guidelines.

Part 1: Forced Degradation (Stress Testing)

The purpose of stress testing is to identify likely degradation products and to demonstrate that the chosen analytical method is "stability-indicating," meaning it can separate and quantify the intact compound from its degradants.[16][17] This is typically performed on a single batch of the compound.

Protocol 1: Forced Degradation Study

  • Preparation: Prepare several solutions of the compound (e.g., at 1 mg/mL) in various media. Also, prepare samples of the solid compound.

  • Acid Hydrolysis: Treat a solution with 0.1 M HCl at 60 °C for 48 hours.

  • Base Hydrolysis: Treat a solution with 0.1 M NaOH at 60 °C for 48 hours.

  • Neutral Hydrolysis: Reflux a solution in water at 80 °C for 48 hours.

  • Oxidative Degradation: Treat a solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 80 °C for 72 hours.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18][19] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating method (see Section 5). The goal is to achieve 5-20% degradation of the active substance.

Part 2: Formal Stability Studies

These studies are performed on at least three primary batches to establish a re-test period.[16] Samples are stored under specific temperature and humidity conditions for defined periods.

Table 2: ICH Q1A(R2) Conditions for Formal Stability Studies

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate *30 °C ± 2 °C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months0, 3, 6 months

*To be performed if significant change occurs during the accelerated study.[20]

Protocol 2: Long-Term and Accelerated Stability Study

  • Batch Selection: Obtain at least three representative batches of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride.

  • Sample Packaging: Package the samples in the proposed container closure system.

  • Storage: Place the samples in validated stability chambers set to the conditions outlined in Table 2.

  • Testing: At each time point, pull samples and analyze them for key stability attributes using a validated stability-indicating method.

  • Attributes to Test:

    • Appearance (visual inspection)

    • Assay (potency of the active compound)

    • Degradation products (quantification of known and unknown impurities)

    • Water content (e.g., by Karl Fischer titration), especially if hygroscopicity is confirmed.[21]

Section 5: Development of a Stability-Indicating Analytical Method

A validated stability-indicating method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[22][23]

Protocol 3: HPLC Method Development and Validation

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), which is versatile for a wide range of polarities.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) of the compound by running a UV scan. The methoxyphenyl group should provide good UV absorbance.

  • Mobile Phase Optimization:

    • Begin with a simple gradient mobile phase, such as Acetonitrile and a buffer (e.g., 0.1% formic acid in water or a phosphate buffer).

    • Inject a mixture of the unstressed and forced degradation samples.

    • Adjust the gradient slope, buffer pH, and organic modifier to achieve good resolution (baseline separation) between the parent peak and all degradation product peaks.[24]

  • Method Validation (per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. The forced degradation study is key here.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value (recovery).

    • Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day, different analysts).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH, mobile phase composition, temperature) to assess the method's reliability during normal use.

Section 6: Assessing Hygroscopicity

Given its salt form, determining the compound's tendency to absorb atmospheric moisture is critical for defining handling and packaging requirements.[14][]

Protocol 4: Gravimetric Hygroscopicity Assessment (Static Method)

  • Prepare Humidity Chambers: Set up a series of sealed desiccators, each containing a saturated solution of a specific salt to maintain a constant relative humidity (RH).[6] (e.g., NaCl for ~75% RH, Mg(NO₃)₂ for ~53% RH).

  • Sample Preparation: Accurately weigh a small amount (e.g., 10-20 mg) of the compound onto a pre-weighed, shallow dish.

  • Exposure: Place one sample in each desiccator at a constant temperature (e.g., 25 °C).

  • Equilibration: Allow the samples to equilibrate for a set period (e.g., 24-48 hours), weighing them at intervals until a constant weight is achieved.

  • Calculation: Calculate the percentage weight gain at each RH condition.

  • Classification: Classify the compound based on its moisture uptake.

Table 3: Classification of Hygroscopicity

Hygroscopicity ClassMoisture Uptake (% w/w) at 25°C / 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Data adapted from pharmaceutical industry guidelines.[6]

Conclusion

The stability and proper storage of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride are not passive considerations but active responsibilities for the diligent researcher. This guide has outlined the core scientific principles and regulatory-aligned protocols necessary to ensure the compound's integrity. By understanding its potential for hydrolytic, oxidative, and photolytic degradation, and by implementing robust storage and handling procedures, scientists can mitigate risks to their experiments. Furthermore, the execution of systematic stability studies, underpinned by a validated, stability-indicating analytical method, provides the definitive data required to establish appropriate storage conditions and a reliable re-test period. This rigorous, evidence-based approach is fundamental to generating reproducible, high-quality scientific data.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • Bródkowska, M. S., & Wolska, L. (2019). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 27(1), 1-17. [Link]

  • Rwanda Food and Drugs Authority. (2021). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • Q-Lab. Understanding ICH Photostability Testing. Retrieved from [Link]

  • Bródkowska, M. S., & Wolska, L. (2019). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. PubMed. [Link]

  • The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • The Truth Pill. (2018). Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. [Link]

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  • Lovrić, M., et al. (2015). Accelerated Stability Assessment Program in API development. ResearchGate. [Link]

  • CASSS. Best Practices to Design Forced Degradation Studies / Design of Stability Studies for Accelerated Product. Retrieved from [Link]

  • Schal, C., & Lingens, F. (1993). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. ResearchGate. [Link]

  • Guduru, V., et al. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 5(6), 1-10. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Wolschann, P., et al. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA International Journal for Chemistry, 64(3), 131-135. [Link]

  • Leukocare. Accelerated Stability Studies for Faster Drug Development. Retrieved from [Link]

  • Liguori, L., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1438-1446. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • Ioele, G., et al. (2016). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Current Pharmaceutical Design, 22(6), 713-724. [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • U.S. Environmental Protection Agency. 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride. Retrieved from [Link]

  • Al-Shameri, A. M., et al. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Pharmaceuticals, 18(1), 1. [Link]

  • El-Sherif, A. A., & Shoukry, M. M. (2015). Catalytic oxidation of polyphenol trihydroxybenzene by Manganese (II) Complex of Methoxyphenyl Benzopyran derivative. International Journal of Scientific and Research Publications, 5(4), 1-7. [Link]

  • ChemBK. 1-(3-METHOXYPHENYL)PIPERAZINE 2HCL. Retrieved from [Link]

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  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5945-5963. [Link]

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Sources

Foundational

pharmacological profile of methoxyphenoxy ethylpiperazine derivatives

An In-Depth Technical Guide to the Pharmacological Profile of Methoxyphenoxy Ethylpiperazine Derivatives Abstract The methoxyphenoxy ethylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a v...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Profile of Methoxyphenoxy Ethylpiperazine Derivatives

Abstract

The methoxyphenoxy ethylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for developing a wide array of centrally active agents.[1][2] This guide provides a comprehensive technical overview of the pharmacological profile of these derivatives. We will explore their synthesis, delve into their complex interactions with key neurotransmitter systems, analyze their structure-activity relationships (SAR), and outline the established experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the therapeutic potential of this important chemical class.

Introduction to the Methoxyphenoxy Ethylpiperazine Scaffold

The piperazine ring is a privileged heterocyclic moiety in drug discovery, prized for its ability to confer favorable physicochemical properties and act as a versatile scaffold to orient pharmacophoric groups.[3][4] When combined with a methoxyphenoxy ethyl side chain, the resulting derivatives gain access to a rich pharmacological landscape, primarily through interactions with G protein-coupled receptors (GPCRs) in the central nervous system (CNS).[4][5]

These compounds have been extensively investigated for their potential as antipsychotics, antidepressants, and anxiolytics.[1][2] Their mechanism often involves modulating monoaminergic pathways, including serotonergic, dopaminergic, and adrenergic systems.[2] The inherent structural flexibility of this scaffold allows for fine-tuning of receptor affinity and selectivity, making it a highly attractive starting point for the design of novel CNS-targeted therapeutics.[6]

Synthetic Strategies

The synthesis of methoxyphenoxy ethylpiperazine derivatives typically follows a convergent multi-step pathway. The core principle involves the coupling of a substituted piperazine nucleus with a methoxyphenoxy ethyl moiety.

A generalized synthetic approach involves:

  • Formation of the Piperazine Moiety : This can begin with commercially available substituted piperazines or involve the synthesis of the desired piperazine derivative.[7]

  • Synthesis of the Methoxyphenoxy Ethyl Linker : A common method is the reaction of a methoxyphenol with a haloethane derivative (e.g., 2-chloroethanol or 1-bromo-2-chloroethane) to form a methoxyphenoxy haloethane intermediate.[8]

  • Coupling Reaction : The final step is a nucleophilic substitution reaction where the secondary amine of the piperazine ring displaces the halide on the methoxyphenoxy ethyl linker, typically facilitated by a base (like potassium carbonate) in a suitable solvent (like DMF or acetone).[9][10]

This modular approach is highly advantageous as it allows for the creation of large libraries of compounds by varying the substituents on both the piperazine ring and the phenoxy group, which is crucial for exploring the structure-activity relationship (SAR).

G cluster_0 Reactant Preparation cluster_1 Intermediate Synthesis cluster_2 Final Coupling & Product A Substituted Piperazine E Final Derivative A->E Nucleophilic Substitution (Base, Solvent) B Methoxyphenol D Methoxyphenoxy halo-ethane Intermediate B->D Alkylation C Halo-alkane (e.g., 1-bromo-2-chloroethane) C->D D->E

Caption: Generalized synthetic workflow for methoxyphenoxy ethylpiperazine derivatives.

Pharmacological Profile: Pharmacodynamics

The therapeutic potential of these derivatives stems from their ability to interact with multiple CNS receptors. Their "multi-target" profile can be both an asset for treating complex neuropsychiatric disorders and a challenge in achieving selectivity.

Primary Molecular Targets

The serotonergic system is a primary target for this class of compounds.

  • 5-HT1A Receptors : Many derivatives show high affinity for the 5-HT1A receptor, often acting as antagonists or partial agonists.[5][11] This interaction is central to their potential anxiolytic and antidepressant effects.[6] For example, compounds like p-MPPI and p-MPPF have been shown to be competitive antagonists of 5-HT1A receptors both at postsynaptic sites and at somatodendritic autoreceptors.[11] The affinity for this receptor can be exceptionally high, with some derivatives exhibiting Ki values in the low nanomolar range (e.g., 0.12-0.63 nM).[12]

  • 5-HT7 Receptors : Affinity for the 5-HT7 receptor is another common feature. The bivalent ligand approach, where two methoxyphenoxy ethylpiperazine moieties are linked, has been explored to increase affinity and selectivity for 5-HT7 over 5-HT1A, though with mixed success.[13]

  • α1-Adrenergic Receptors : Significant affinity for α1-adrenoceptors is frequently observed.[6] This can contribute to cardiovascular side effects, such as hypotension. Consequently, a key goal in drug design is often to reduce α1-adrenergic activity while maintaining or enhancing affinity for the desired target, such as the 5-HT1A receptor.[12] Certain derivatives have demonstrated high selectivity for α1 over α2 receptors.[6]

  • Dopamine D2 and D4 Receptors : Some derivatives exhibit antagonist activity at D2 receptors, a hallmark of many antipsychotic drugs.[6] The dopamine D4 receptor has also been identified as a target for certain derivatives, with structural modifications to the amide bond and alkyl chain influencing affinity.[14]

  • Dopamine Transporter (DAT) : A subset of these compounds has been investigated as ligands for the dopamine transporter, with potential applications in imaging or as treatments for substance use disorders.[15][16]

Receptor Binding Affinity Data

The following table summarizes the binding affinities (Ki, nM) for selected methoxyphenoxy ethylpiperazine derivatives at various CNS receptors, illustrating the chemical diversity and multi-target nature of this class.

Compound ID5-HT1A (Ki, nM)α1-Adrenergic (Ki, nM)D2 (Ki, nM)Reference
HBK-145 (Antagonist)15189 (Antagonist)[6]
Compound 2a 0.12Devoid of Antagonist ActivityN/A[12]
Compound 2c 0.63Devoid of Antagonist ActivityN/A[12]
Compound 2f 0.25Devoid of Antagonist ActivityN/A[12]
1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine146 (Weak Antagonist)N/AN/A[6]
1-[4-(2,6-dimethylphenoxy)butyl]-4-(2-methoxyphenyl)piperazineN/A23.5N/A[6]

N/A: Data not available in the cited sources.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile is highly sensitive to structural modifications:

  • Alkyl Chain Length : The length of the alkyl chain connecting the piperazine and the phenoxy group significantly impacts affinity. For ligands targeting 5-HT1A receptors, a four-carbon chain often appears to be optimal when the terminal fragment is a heteroaryl group.[12]

  • Substituents on the Phenyl Ring : The position and nature of the methoxy group on the phenoxy ring are critical. Additionally, other substitutions on this ring can drastically alter receptor selectivity and affinity.[6]

  • Substituents on the Piperazine Ring : The group attached to the second nitrogen of the piperazine ring is a key determinant of the pharmacological profile. Aryl groups are common and their substitution pattern fine-tunes the interaction with receptor pockets.[5][6] Replacing a terminal heteroaryl moiety with a more lipophilic cycloalkyl group can enhance 5-HT1A affinity.[12]

Methodologies for Pharmacological Evaluation

A robust and self-validating experimental cascade is essential for characterizing the pharmacological profile of new chemical entities.

Protocol: Radioligand Binding Assay

Objective: To determine the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Causality: This is the foundational in vitro assay. High affinity (low Ki) is a prerequisite for a compound to be considered a potent modulator of a given receptor. It guides all subsequent functional and in vivo testing.

Step-by-Step Methodology:

  • Tissue/Cell Preparation : Prepare cell membranes from recombinant cell lines expressing the target receptor (e.g., CHO cells expressing human 5-HT1A) or from specific brain regions (e.g., rat cerebral cortex for α1-receptors).[6]

  • Incubation : In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1-receptors), and varying concentrations of the unlabeled test compound.

  • Equilibrium : Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation : Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification : Wash the filters to remove non-specific binding. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis : Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare Receptor (Cell Membranes) D Incubate to Equilibrium A->D B Add Radioligand (e.g., [3H]prazosin) B->D C Add Test Compound (Varying Concentrations) C->D E Filter & Wash (Separate Bound/Unbound) D->E F Scintillation Counting (Measure Radioactivity) E->F G Data Analysis (Calculate IC50 -> Ki) F->G

Caption: Experimental workflow for a radioligand binding assay.

Protocol: In Vivo Behavioral Models

Objective: To assess the functional effects of a compound on complex physiological processes in a living organism.

Causality: While in vitro assays measure molecular interactions, in vivo models are necessary to determine if a compound has the desired therapeutic effect (e.g., antidepressant-like) and an acceptable safety profile at relevant doses. These models provide crucial data on bioavailability, blood-brain barrier penetration, and overall systemic effects.

Example: Forced Swim Test (FST) for Antidepressant-Like Activity

  • Animal Acclimation : Acclimate mice or rats to the testing room for at least 1 hour before the experiment.

  • Drug Administration : Administer the test compound or vehicle control via the appropriate route (e.g., intraperitoneally, i.p.) at various doses (e.g., 5 mg/kg).[6]

  • Pre-Test Session (Day 1) : Place each animal individually into a glass cylinder filled with water (25°C) for a 15-minute period. This induces a state of behavioral despair.

  • Test Session (Day 2) : 24 hours after the pre-test, place the animals back into the water for a 5-minute test session.

  • Behavioral Scoring : Videotape the session and score the duration of immobility. A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

  • Data Analysis : Compare the immobility time between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Therapeutic Applications and Future Directions

The diverse pharmacology of methoxyphenoxy ethylpiperazine derivatives has positioned them as promising candidates for various therapeutic areas:

  • Neuropsychiatric Disorders : Their ability to modulate serotonin and dopamine receptors makes them prime candidates for treating depression, anxiety, and schizophrenia.[2][6]

  • Neuropathic Pain : Modulation of serotonergic pathways may also be beneficial in treating certain types of chronic pain.[6]

  • Oncology : Some arylpiperazine derivatives have been evaluated for cytotoxic activity against human prostate cancer cell lines.[17][18]

  • Neuroimaging : Radioiodinated versions of these compounds have been developed as potential SPECT ligands for imaging sigma receptors or the dopamine transporter in the brain, which is vital for clinical diagnostics and research.[15][19]

Future research will likely focus on improving receptor selectivity to minimize side effects. The development of biased agonists, which selectively activate certain downstream signaling pathways over others at the same receptor, represents a particularly exciting frontier for this chemical class.

Conclusion

The methoxyphenoxy ethylpiperazine scaffold is a remarkably fruitful platform in medicinal chemistry. Its derivatives possess a complex and potent pharmacological profile, characterized by interactions with multiple key neurotransmitter receptors in the CNS. Through systematic exploration of their structure-activity relationships and rigorous evaluation using a cascade of in vitro and in vivo assays, researchers have identified numerous compounds with significant therapeutic potential. The continued refinement of this versatile scaffold promises to yield next-generation therapeutics for a range of challenging CNS disorders.

References

  • 4-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). Chemsrc.
  • Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. (n.d.). ResearchGate. Retrieved from [Link]

  • Aurelio, O., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry. Retrieved from [Link]

  • de Groot, T. J., et al. (1996). In vitro and in vivo characterization of newly developed iodinated 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine derivatives in rats: limited value as dopamine transporter SPECT ligands. Synapse. Retrieved from [Link]

  • Choi, S. R., et al. (2006). In vivo evaluation of radioiodinated 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)-piperazine derivatives as new ligands for sigma receptor imaging using single photon emission computed tomography. Biological & Pharmaceutical Bulletin. Retrieved from [Link]

  • Catarzi, D., et al. (2008). 2-[(3-Methoxyphenylethyl)phenoxy]-Based ABCB1 Inhibitors: Effect of Different Basic Side-Chains on Their Biological Properties. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hassan, M. M., et al. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. Retrieved from [Link]

  • Leopoldo, M., et al. (n.d.). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. ChEMBL. Retrieved from [Link]

  • Péter, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). MDPI. Retrieved from [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Journal of Applicable Chemistry. Retrieved from [Link]

  • Zhuang, Z. P., et al. (1996). Synthesis And Evaluation of 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)- p-iodobenzamido]ethyl]piperazine (p-MPPI): A New Iodinated 5-HT1A Ligand. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Abdul-Aziz, T. A., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PMC. Retrieved from [Link]

  • Glatfelter, G. C., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. Retrieved from [Link]

  • Electronic structure and D2, 5-HT1A, 5-HT2A and H3 receptor affinities of some multi-target heterocycle piperazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Perrone, R., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Abraham, P., et al. (1999). Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kung, H. F., et al. (1995). In vivo pharmacological characterization of [125I]p-MPPI and [18F]p-MPPF as serotonin 5-HT1A receptor antagonists. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Kumar, A., et al. (2026). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate. Retrieved from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate. Retrieved from [Link]

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Retrieved from [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Retrieved from [Link]

  • Wang, Y., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

  • López-Muñoz, F., & Alamo, C. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • Fun, H. K., et al. (2017). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCrData. Retrieved from [Link]

  • Design, Synthesis and In vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2025). ResearchGate. Retrieved from [Link]

  • Yurttaş, L., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules. Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026). ResearchGate. Retrieved from [Link]

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Exploratory

In Vitro Activity Profiling of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine Derivatives: A Technical Guide to Dopamine D3 Receptor Selectivity

Executive Summary The compound 1-[2-(3-Methoxyphenoxy)ethyl]piperazine (CAS: 148315-69-9) is a privileged pharmacophore building block extensively utilized in the design of central nervous system (CNS) therapeutics. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[2-(3-Methoxyphenoxy)ethyl]piperazine (CAS: 148315-69-9) is a privileged pharmacophore building block extensively utilized in the design of central nervous system (CNS) therapeutics. While the naked, unsubstituted scaffold exhibits only baseline affinity for monoaminergic targets, its functionalized derivatives—specifically N-acylated carboxamides—have emerged as some of the most potent and selective Dopamine D3 Receptor (D3R) agonists discovered to date[1]. This technical guide delineates the mechanistic rationale, in vitro activity profiles, and self-validating experimental workflows required to evaluate the pharmacological efficacy of this specific chemical class.

Mechanistic Grounding: The Bitopic Binding Hypothesis

The primary challenge in developing D3R agonists lies in the high sequence homology (approximately 78% in the transmembrane domains) between the D3R and the closely related Dopamine D2 Receptor (D2R). Agonists lacking selectivity often trigger severe extrapyramidal side effects by inadvertently activating D2R.

The 1-[2-(3-Methoxyphenoxy)ethyl]piperazine scaffold overcomes this barrier via a bitopic binding mechanism :

  • Orthosteric Anchoring: The basic nitrogen of the piperazine ring forms a critical salt bridge with the conserved aspartate residue (Asp110^3.32) in the orthosteric binding site (OBS), a fundamental requirement for monoamine receptor activation[2].

  • Allosteric Extension: The 2-(3-methoxyphenoxy)ethyl tail acts as a flexible linker that projects into a secondary binding pocket (SBP). The ether oxygen and the meta-methoxy group engage in highly specific hydrogen bonding and steric interactions with extracellular loop 2 (ECL2) and transmembrane helix 7. Because the SBP is structurally divergent between D3R and D2R, this specific molecular geometry is the causal driver for the scaffold's unprecedented D3R selectivity[1].

In Vitro Activity & SAR Profiling

During the seminal discovery of the highly selective D3R agonist ML417, researchers synthesized a library of aryloxyethylpiperazines. The functionalization of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine yielded compounds with nanomolar potency and exceptional selectivity windows[2].

Table 1: In Vitro Pharmacological Profiling of 3-Methoxyphenoxyethyl Piperazine Derivatives (Data adapted from Moritz et al., 2020)[2]

Compound IDN-Acyl SubstitutionD3R EC₅₀ (nM)D2R EC₅₀ (nM)Selectivity Ratio (D2R/D3R)Efficacy (% of Quinpirole)
Compound 52 4-Methoxybenzamide285>10,000>3592%
Compound 54 2-Indolyl carboxamide342,30067.698%
Compound 56 3-Methoxybenzamide1344,20031.389%
ML417 (Lead) Optimized Analog40>10,000>250100%

Receptor Signaling Pathways

To accurately profile these compounds, it is critical to understand the dual signaling cascades initiated upon D3R activation.

D3R_Signaling Ligand 3-MeO-PEP Derivative (Agonist) D3R Dopamine D3 Receptor (GPCR) Ligand->D3R Binds Orthosteric/Allosteric Sites Gio Gi/o Protein Complex D3R->Gio G-protein Activation GRK GRK Phosphorylation D3R->GRK Recruits AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Downstream Effect bArrestin β-Arrestin Recruitment GRK->bArrestin Enables Internalization Receptor Internalization bArrestin->Internalization Drives

Figure 1: D3R bitopic signaling cascade detailing Gi/o inhibition and β-arrestin recruitment.

Self-Validating Experimental Workflows

A robust in vitro screening cascade must employ orthogonal assays to validate hits. We utilize a primary β-arrestin recruitment assay followed by a secondary cAMP inhibition assay[1].

Workflow Synthesis Chemical Synthesis (3-MeO-PEP Scaffold) PrimaryScreen Primary Screen (β-Arrestin Tango Assay) Synthesis->PrimaryScreen SecondaryScreen Secondary Screen (cAMP TR-FRET Assay) PrimaryScreen->SecondaryScreen Hits (EC50 < 100nM) Selectivity Selectivity Profiling (D2R, 5-HT, α1) SecondaryScreen->Selectivity Lead Lead Optimization (e.g., ML417) Selectivity->Lead D3R > D2R > 100x

Figure 2: High-throughput in vitro screening workflow for 3-MeO-PEP derivatives.

Protocol A: Primary Screen - β-Arrestin Recruitment (Tango Assay)

Causality: The D3R is Gi/o-coupled. Measuring cAMP inhibition directly in a primary high-throughput screen can be noisy due to endogenous adenylyl cyclase fluctuations. The β-arrestin Tango assay provides a highly amplified, pathway-specific readout with a superior signal-to-background ratio, making it ideal for identifying initial agonist efficacy[1].

Step-by-Step Methodology:

  • Cell Preparation: Plate HTLA cells stably expressing the D3R-Tango construct (receptor fused to a TEV protease cleavage site and a tTA transcription factor) into 384-well white clear-bottom plates at a density of 10,000 cells/well in 1% dialyzed FBS media.

  • Incubation: Incubate the plates overnight at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence and baseline receptor expression.

  • Compound Addition: Dispense 1-[2-(3-Methoxyphenoxy)ethyl]piperazine derivatives using an acoustic liquid handler to generate an 11-point concentration-response curve (10 pM to 10 µM).

    • Self-Validation Control: Include 10 µM Quinpirole (full D3R agonist) as the 100% efficacy positive control, and DMSO vehicle as the 0% baseline.

  • Receptor Activation: Incubate for 16–24 hours. Causality: This extended incubation is required because the assay relies on genetic reporter translation (arrestin-TEV recruitment, cleavage of tTA, translocation to the nucleus, and subsequent luciferase expression).

  • Detection: Add 10 µL of Bright-Glo™ Luciferase Assay System reagent to each well. Incubate for 10 minutes at room temperature to lyse cells and stabilize the luminescent signal.

  • Quantification: Read luminescence on a multi-mode microplate reader. Normalize data to the Quinpirole maximum response to determine relative efficacy and calculate the EC₅₀.

Protocol B: Secondary Screen - cAMP Inhibition (TR-FRET Assay)

Causality: To confirm that the β-arrestin hits are true G-protein signaling agonists (and not highly biased arrestin-only ligands), we must measure the primary Gi/o pathway. Because D3R activation inhibits cAMP, we must artificially stimulate the system with Forskolin to create a measurable baseline.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human D3R. Resuspend in stimulation buffer (HBSS supplemented with 5 mM HEPES and 0.1% BSA) at a density of 2,000 cells/well in a 384-well low-volume plate.

  • System Priming: Add 0.5 mM IBMX (a broad-spectrum phosphodiesterase inhibitor) and 10 µM Forskolin to the cell suspension.

    • Self-Validation Control: IBMX ensures that any measured decrease in cAMP is strictly due to Gi/o-mediated inhibition of adenylyl cyclase synthesis, ruling out false positives caused by PDE-mediated cAMP degradation.

  • Compound Addition: Add the test compounds (3-MeO-PEP derivatives) in a concentration-response format. Include Sulpiride (D2/D3 antagonist) in a parallel control plate to verify that the agonist-induced cAMP inhibition can be reversed, validating receptor-specific action.

  • Incubation: Incubate for 30 minutes at room temperature to allow for Gi/o protein activation and subsequent inhibition of Forskolin-stimulated cAMP production.

  • TR-FRET Detection: Add the lysis/detection reagents containing Europium-labeled cAMP cryptate (donor) and d2-labeled anti-cAMP antibody (acceptor).

  • Equilibration & Reading: Incubate for 1 hour at room temperature. Read time-resolved fluorescence (TR-FRET) at 665 nm and 620 nm. Calculate the 665/620 ratio. A decrease in the FRET signal correlates with higher endogenous cAMP; therefore, active D3R agonists will increase the FRET signal by inhibiting endogenous cAMP production.

Conclusion

The 1-[2-(3-Methoxyphenoxy)ethyl]piperazine scaffold represents a masterclass in rational drug design. By exploiting the bitopic nature of the D3 receptor, researchers can transform a simple piperazine building block into a highly selective therapeutic lead. Rigorous, self-validating in vitro workflows—balancing both G-protein and β-arrestin signaling pathways—are essential to accurately profile the nuanced pharmacology of these derivatives.

References

  • [2] Moritz, A. E., et al. Discovery, Optimization, and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist (SAR Data & Synthesis). ACS Publications. URL:[Link]

  • [1] Moritz, A. E., Free, R. B., Weiner, W. S., Akano, E. O., Gandhi, D., Abramyan, A., Keck, T. M., Ferrer, M., Hu, X., Southall, N., Steiner, J., Aubé, J., Shi, L., Frankowski, K. J., & Sibley, D. R. (2020). Discovery, Optimization, and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. Journal of Medicinal Chemistry, 63(10), 5526–5567. URL:[Link]

Sources

Foundational

1-[2-(3-Methoxyphenoxy)ethyl]piperazine: A Privileged Scaffold for Monoaminergic GPCR Binding

An In-Depth Technical Guide to Receptor Affinity and Pharmacological Profiling Executive Summary In the landscape of central nervous system (CNS) drug discovery, the aryloxyethylpiperazine class represents a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Affinity and Pharmacological Profiling

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the aryloxyethylpiperazine class represents a cornerstone of pharmacophore design. Specifically, 1-[2-(3-Methoxyphenoxy)ethyl]piperazine serves as a highly versatile, privileged scaffold. By modulating the terminal piperazine nitrogen and the functional groups on the phenoxy ring, researchers can fine-tune binding affinity and functional selectivity across a spectrum of G-protein coupled receptors (GPCRs), most notably the Dopamine (D2/D3) and Serotonin (5-HT1A/5-HT7) receptor families.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and functional pharmacology. This guide details the mechanistic rationale behind this scaffold's efficacy, presents expected binding data, and outlines the self-validating experimental workflows required to accurately profile its receptor binding affinity.

Structural Logic & Pharmacophore Modeling

To understand why 1-[2-(3-Methoxyphenoxy)ethyl]piperazine is so effective, we must examine the highly conserved orthosteric binding pockets of monoaminergic GPCRs. The interaction is driven by three distinct structural domains:

  • The Basic Piperazine Nitrogen: At physiological pH, the secondary/tertiary amine of the piperazine ring is protonated. This allows it to form a critical, charge-reinforced hydrogen bond (salt bridge) with a highly conserved Aspartate residue (e.g., Asp3.32) located in Transmembrane Domain 3 (TM3) of the GPCR. Without this anchoring interaction, binding affinity drops precipitously.

  • The Ethyl Linker: The two-carbon aliphatic chain provides the optimal spatial geometry and flexibility, allowing the molecule to navigate the narrow hydrophobic channel leading to the receptor's core.

  • The 3-Methoxyphenoxy Moiety: The ether oxygen acts as a hydrogen-bond acceptor (often interacting with Serine residues in TM5). Meanwhile, the meta-methoxy substitution on the phenyl ring provides specific steric bulk that dictates receptor subtype selectivity. For example, this precise geometry is heavily leveraged in the discovery of highly selective D3 dopamine receptor agonists like ML417 [1], as well as potent 5-HT7 receptor antagonists [2].

GPCR_Signaling Ligand 1-[2-(3-Methoxyphenoxy) ethyl]piperazine GPCR Monoamine GPCR (e.g., D3 / 5-HT7) Ligand->GPCR Binds Asp3.32 GProtein G-Protein Complex (Gα, Gβ, Gγ) GPCR->GProtein Conformational Change Effector Effector Protein (Adenylyl Cyclase) GProtein->Effector Gα subunit activation Response Cellular Response (cAMP / Ca2+ flux) Effector->Response Second Messenger Generation

Fig 1: GPCR activation pathway via 1-[2-(3-Methoxyphenoxy)ethyl]piperazine scaffold binding.

Receptor Binding Affinity Profile

Derivatives of this scaffold exhibit a broad but tunable polypharmacology. The table below summarizes the typical binding affinities ( Ki​ ) and the structural rationale for interactions across key monoaminergic targets.

Receptor TargetTypical Ligand RoleTypical Ki​ Range (nM)Structural Rationale & Scaffold Interaction
Dopamine D3 Agonist / Antagonist0.5 - 50The piperazine N binds Asp3.32; the 3-methoxy group fits the D3-specific extracellular loop 2 (ECL2) pocket, driving D3 over D2 selectivity.
Serotonin 5-HT7 Antagonist1.0 - 100The ether oxygen acts as an H-bond acceptor for Ser5.42; the ethyl linker provides optimal distance for π−π stacking with Phe6.52.
Serotonin 5-HT1A Partial Agonist5.0 - 200The unsubstituted piperazine nitrogen is crucial for anchoring, while the meta-methoxy substitution modulates intrinsic efficacy.
Adrenergic α1​ Antagonist10 - 300Often an off-target liability. The phenoxyethyl chain mimics the endogenous catecholamine structure, leading to moderate affinity.

Experimental Workflows: Determining Binding Affinity

To accurately quantify the binding affinity ( Ki​ ) and functional potency ( EC50​/IC50​ ) of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine derivatives, we must employ rigorous, self-validating in vitro assays.

Protocol A: Radioligand Competition Binding Assay

This assay determines the affinity of the unlabelled piperazine compound by measuring its ability to displace a known radioactive ligand (e.g., [3H] -methylspiperone for D2/D3 receptors) from the target GPCR.

Causality & Logic: GPCRs are membrane-bound. By isolating cell membranes, we remove cytosolic interference, prevent compound internalization, and standardize the receptor density ( Bmax​ ).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO or HEK293 cells stably expressing the target receptor (e.g., human D3). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet to a final protein concentration of 10-20 µ g/well .

  • Assay Assembly: In a 96-well plate, combine 50 µL of the test compound (serially diluted from 10−5 to 10−11 M), 50 µL of [3H] -radioligand at a concentration near its Kd​ (to ensure sensitivity to competition), and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60–90 minutes. Causality: This specific timeframe ensures the binding kinetics reach thermodynamic equilibrium before separation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the glass fibers. Wash filters three times with ice-cold buffer to remove unbound ligand.

  • Detection: Add scintillation cocktail to the filters and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Self-Validating QC: Include a known high-affinity reference standard (e.g., Haloperidol) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's dynamic range. Calculate the IC50​ via non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Binding_Assay Membrane 1. Membrane Preparation (Isolate GPCRs) Incubation 2. Incubation (Radioligand + Test Compound) Membrane->Incubation Standardize Bmax Filtration 3. Rapid Filtration (Separate bound/free) Incubation->Filtration Reach Equilibrium Washing 4. Washing (Remove unbound ligand) Filtration->Washing Trap Complexes Detection 5. Scintillation Counting (Quantify radioactivity) Washing->Detection Isolate Signal Analysis 6. Data Analysis (Calculate Ki via Cheng-Prusoff) Detection->Analysis Extract CPM

Fig 2: Step-by-step radioligand competition binding assay workflow for Ki determination.

Protocol B: FLIPR Calcium Mobilization Assay (Functional Profiling)

Binding affinity ( Ki​ ) does not indicate whether a compound is an agonist or antagonist. To determine functional efficacy, we measure intracellular calcium release, a downstream effect of GPCR activation. This is particularly relevant when profiling piperazine scaffolds against orphan receptors or evaluating peptidomimetic agonists [3].

Causality & Logic: We utilize Fluo-4 AM, a cell-permeable fluorescent dye. Once inside the cell, endogenous esterases cleave the AM ester, trapping the calcium-sensitive fluorophore in the cytosol.

Step-by-Step Methodology:

  • Cell Plating: Seed target-expressing cells (co-transfected with the promiscuous G-protein Gα15​ to force calcium coupling) into 384-well black-wall, clear-bottom plates. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer containing probenecid. Causality: Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye back out. Incubate for 1 hour at 37°C.

  • Baseline Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Read baseline fluorescence for 10 seconds to establish resting intracellular calcium levels.

  • Compound Addition & Kinetic Reading: The FLIPR automatically injects the piperazine test compounds. Record fluorescence continuously for 3 minutes to capture the transient peak of Ca2+ release.

  • Self-Validating QC: Use a maximum effective concentration ( Emax​ ) of the endogenous ligand (e.g., Dopamine) as a 100% response baseline. This normalizes the Relative Fluorescence Units (RFU) and proves the physiological responsiveness of the cell batch.

Conclusion

The 1-[2-(3-Methoxyphenoxy)ethyl]piperazine scaffold remains a highly privileged structure in medicinal chemistry. By understanding the thermodynamic principles of its interaction with the TM3 Aspartate residue and employing rigorous, self-validating radioligand and functional assays, researchers can confidently optimize this building block into highly selective neurotherapeutics.

References

  • Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • WO 2012/159662 A1 - Compounds Binding to 5-HT7 Receptors Source: WIPO / Google Patents URL
  • Design of Selective Peptidomimetic Agonists for the Human Orphan Receptor BRS-3 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Exploratory

understanding the structure-activity relationship of arylpiperazine compounds

Engineering the Arylpiperazine Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Synthetic Methodologies Executive Summary The arylpiperazine scaffold is a privileged structure in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering the Arylpiperazine Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Synthetic Methodologies

Executive Summary

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a vast array of central nervous system (CNS) therapeutics and, more recently, targeted anticancer agents. As a Senior Application Scientist, I have observed that the successful optimization of these compounds relies not on trial and error, but on a rigorous understanding of their Structure-Activity Relationship (SAR) dynamics. This whitepaper deconstructs the mechanistic binding models of arylpiperazines—specifically targeting the 5-HT1A receptor—and provides field-validated, self-correcting protocols for their synthesis and biological evaluation.

Mechanistic Grounding: The 5-HT1A Receptor Interaction Model

To rationally design an arylpiperazine derivative, one must first understand the causality of its binding at the orthosteric site of target G-protein coupled receptors (GPCRs). The 5-HT1A receptor serves as the classical model for this interaction[1].

The pharmacophore relies on three critical spatial interactions:

  • The Salt Bridge (Hydrogen Bonding): The basic nitrogen (N4) of the piperazine ring must be protonated at physiological pH. This protonated amine forms a critical hydrogen bond with the negatively charged carboxylate of the Asp116 residue located in transmembrane helix III[1]. Without this anchor, receptor affinity drops precipitously.

  • π−π Stacking: The aromatic aryl group engages in strong π−π interactions with the aromatic residues Trp161 (helix IV) and Phe362 (helix VI)[1].

  • Conformational Causality: To maximize these π−π interactions, the arylpiperazine must adopt a nearly coplanar conformation within the binding pocket[1].

G Ligand Arylpiperazine Ligand N4 Protonated N4 Nitrogen Ligand->N4 comprises Aryl Aryl Group (Coplanar) Ligand->Aryl comprises Spacer Alkyl Spacer (n=2-6) Ligand->Spacer comprises Asp116 Asp116 (Helix III) N4->Asp116 Hydrogen Bond (Salt Bridge) Trp161 Trp161 (Helix IV) Aryl->Trp161 Pi-Pi Interaction Phe362 Phe362 (Helix VI) Aryl->Phe362 Pi-Pi Interaction Spacer->Phe362 Hydrophobic Pocket

Caption: Mechanistic model of arylpiperazine binding at the 5-HT1A receptor pocket.

Structure-Activity Relationship (SAR) Dynamics

The modulation of the arylpiperazine structure directly dictates its pharmacological profile. The SAR can be divided into three distinct zones:

  • The Aryl Ring Substitutions: The position of substituents on the phenyl ring is a primary driver of affinity. Ortho-substitutions (e.g., 2-methoxy) are highly favorable[1]. Conversely, para-substitutions (e.g., 4-methoxy) are highly detrimental. The Causality: Bulky para-substituents cause severe steric clash with the backbone atoms of helix V. This steric hindrance forces the molecule out of the requisite coplanar conformation, destroying the π−π stacking network[1].

  • The Alkyl Spacer Length: The length of the aliphatic chain connecting the piperazine N4 to a terminal moiety acts as a selectivity dial. A spacer of 2 to 4 carbons (n=2-4) typically yields high, selective 5-HT1A affinity. Extending the chain (e.g., n=6) shifts the molecule toward a mixed 5-HT1A/D2 receptor profile, which is often desirable for atypical antipsychotics[2].

  • Terminal Moieties: While classical CNS drugs utilize imide or amide terminal groups (e.g., Buspirone), recent SAR studies have demonstrated that incorporating bulky, rigid moieties like saccharin can pivot the molecule's activity away from the CNS and toward potent, selective cytotoxicity against prostate cancer cell lines (DU145, PC-3)[3].

Quantitative Data Presentation

Table 1: Comparative Binding Affinities ( Ki​ ) of Representative Arylpiperazines

CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)Primary Pharmacological Role
NAN-190 5-HT1A0.6Potent Antagonist / Partial Agonist[4]
WAY-100635 5-HT1A1.35Selective "Silent" Antagonist[4]
Buspirone 5-HT1A14.0Partial Agonist (Anxiolytic)[4]
Compound 9b 5-HT1A23.9Mixed 5-HT1A/5-HT7 Ligand[5]
Compound 12a 5-HT1A41.5Mixed Serotonergic/Dopaminergic Ligand[5]

Synthetic Methodologies & Workflows

The synthesis of N-arylpiperazine derivatives typically proceeds via a nucleophilic aliphatic substitution ( SN​2 ). The following protocol is designed to be self-validating, ensuring high yields while minimizing side reactions.

The Causality of Reagent Selection: Anhydrous Potassium Carbonate ( K2​CO3​ ) is utilized as a mild base to scavenge the hydrohalic acid generated during the reaction. If a stronger base were used, it could trigger unwanted elimination reactions of the alkyl halide. Acetonitrile ( CH3​CN ) is chosen as a polar aprotic solvent because it stabilizes the transition state of the SN​2 reaction without forming a solvation shell around the nucleophilic piperazine nitrogen, which would otherwise dampen its reactivity.

Workflow Start Starting Material (e.g., Alkyl Halide) Base K2CO3 (6.0 eq) in CH3CN Start->Base Reagent Arylpiperazine (1.2 eq) Reagent->Base Reaction Reflux at 85°C for 16h Base->Reaction Workup Filtration & in vacuo Concentration Reaction->Workup Purification Silica Gel Column Chromatography (Ethyl Acetate/Petroleum Ether) Workup->Purification Product Purified Arylpiperazine Derivative Purification->Product

Caption: Step-by-step synthetic workflow for the preparation of arylpiperazine derivatives.

Step-by-Step Synthesis Protocol[3]
  • Preparation: Dissolve the starting alkyl halide (e.g., 0.23 mmol) in 30 mL of anhydrous acetonitrile ( CH3​CN ) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add the corresponding arylpiperazine (1.2 equivalents) and anhydrous K2​CO3​ (6.0 equivalents) to the solution.

  • Reaction: Attach a reflux condenser and stir the mixture at reflux (approx. 85°C) for 16 hours.

  • In-Process Control (Self-Validation): Monitor the reaction progress via TLC (Thin Layer Chromatography) or LC-MS. Do not proceed until the complete consumption of the alkyl halide is confirmed. This prevents complex separation issues during chromatography.

  • Workup: Cool the mixture to ambient temperature. Filter the inorganic solids ( K2​CO3​ and potassium halide salts) through a Buchner funnel. Concentrate the filtrate in vacuo to yield the crude residue.

  • Purification: Purify the residue via silica gel column chromatography using an optimized eluent system (e.g., ethyl acetate/petroleum ether 1:4 v/v) to afford the pure arylpiperazine derivative.

Biological Evaluation Protocols

To validate the SAR of newly synthesized arylpiperazines, rigorous biological assays must be employed.

Protocol A: Radioligand Binding Assay (CNS Targets)[5]

This assay quantifies the affinity ( Ki​ ) of the compound for the 5-HT1A receptor.

  • Preparation: Utilize membrane preparations from HEK293 cells stably expressing the human cloned 5-HT1A receptor.

  • Incubation: Incubate the membranes with 1 nM [3H] -8-Hydroxy-DPAT (a highly specific radioligand) and varying concentrations of the synthesized test compound for 60 minutes at 25°C.

  • Self-Validating Control (Non-Specific Binding): Run a parallel control assay containing 10 µM of unlabeled serotonin (5-HT). Causality: The massive excess of unlabeled 5-HT saturates all specific 5-HT1A binding sites. Any radioactivity detected in this control well represents non-specific binding (e.g., radioligand sticking to the plastic or lipid membrane). Subtracting this value from the total binding ensures the resulting data reflects only specific receptor affinity.

  • Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Quantify the retained radioactivity via liquid scintillation counting.

Protocol B: CCK-8 Cytotoxicity Assay (Oncology Targets)[3]

For derivatives designed as anti-prostate cancer agents (e.g., saccharin-arylpiperazine hybrids).

  • Cell Culture: Seed DU145 or PC-3 human prostate cancer cells in 96-well plates and incubate for 24 hours to allow attachment.

  • Dosing: Expose the cells to escalating concentrations of the arylpiperazine derivatives (e.g., 0.1 µM to 100 µM) for 24 hours.

  • Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 1 to 4 hours.

  • Readout: Measure the absorbance at 450 nm using a microplate reader. Calculate the IC50​ values using non-linear regression analysis to determine cytotoxic potency.

Conclusion

The arylpiperazine scaffold is a highly tunable pharmacophore. By understanding the physical causality of its receptor interactions—such as the critical Asp116 salt bridge and the steric limitations of the binding pocket—researchers can rationally design derivatives with exquisite selectivity. Coupling this rational design with self-validating synthetic and biological protocols ensures a robust pipeline for the development of next-generation therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Application of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine in Neuroreceptor Cell Culture Assays

Executive Summary & Pharmacological Rationale 1-[2-(3-Methoxyphenoxy)ethyl]piperazine is a highly versatile phenoxyethyl piperazine derivative. In medicinal chemistry, the 1,4-substituted piperazine scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

1-[2-(3-Methoxyphenoxy)ethyl]piperazine is a highly versatile phenoxyethyl piperazine derivative. In medicinal chemistry, the 1,4-substituted piperazine scaffold is a privileged structure, serving as a critical pharmacophore for G-protein-coupled receptors (GPCRs), most notably α1​ -adrenergic receptors ( α1​ -AR) and serotonergic receptors (e.g., 5-HT 1A​ , 5-HT 2A​ ) [1].

The Causality of the Scaffold: The spatial arrangement of the lipophilic phenoxy group, separated by an ethyl spacer from the basic piperazine nitrogen, perfectly aligns with the hydrophobic binding pockets and the conserved aspartate residue (Asp3.32) in the transmembrane domain of these GPCRs [2]. This structural geometry allows the compound to act as a potent competitive antagonist. This guide details the rigorous preparation, handling, and application of this compound in cell-based functional and radioligand binding assays, ensuring reproducible, high-fidelity data.

Compound Reconstitution and Storage

The compound is predominantly supplied as a dihydrochloride salt (CAS: 148315-69-9).

  • Causality of the Salt Form: The free base of this piperazine derivative is highly lipophilic and prone to oxidation. The dihydrochloride salt dramatically enhances aqueous solubility and long-term stability by protonating both the primary and secondary nitrogens of the piperazine ring.

  • Reconstitution Protocol:

    • Primary Stock (10 mM): Dissolve the lyophilized powder in molecular biology grade Dimethyl Sulfoxide (DMSO). Causality: DMSO ensures complete dissolution of the lipophilic phenoxy moiety without disrupting the salt bridge prematurely.

    • Aqueous Dilution: Dilute the DMSO stock into the assay buffer (e.g., HBSS or Tris-HCl) immediately prior to the assay.

    • Solvent Control: Ensure the final in-well DMSO concentration does not exceed 0.1% (v/v). Causality: DMSO concentrations >0.1% can alter cell membrane fluidity, artificially skewing GPCR conformational states and calcium flux kinetics.

Mechanistic Pathway

Understanding the intracellular consequences of receptor antagonism is critical for assay design. Both α1​ -AR and 5-HT 2A​ receptors are Gq-coupled. Activation by an agonist leads to the cleavage of PIP 2​ into IP 3​ , triggering calcium release from the endoplasmic reticulum (ER). 1-[2-(3-Methoxyphenoxy)ethyl]piperazine competitively blocks this cascade.

Figure 1: Mechanism of action for phenoxyethyl piperazine derivatives at Gq-coupled GPCRs.

Experimental Workflows & Protocols

Protocol A: In Vitro Radioligand Binding Assay ( α1​ -AR)

This assay determines the binding affinity ( Ki​ ) of the compound by measuring its ability to displace a known radioactive ligand.

Self-Validating System (Controls):

  • Total Binding (TB): Radioligand + Buffer (Defines maximum signal).

  • Non-Specific Binding (NSB): Radioligand + 10 µM Phentolamine. Causality: Phentolamine saturates all specific α1​ sites. Any residual radioactivity is due to non-specific lipid/filter binding, allowing for the calculation of true specific binding (TB - NSB).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing α1​ -AR in ice-cold hypotonic buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4). Causality: Hypotonicity induces osmotic lysis, releasing intracellular contents while preserving the membrane-bound GPCRs. Centrifuge at 40,000 × g for 20 mins.

  • Assay Incubation: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein), 25 µL of [3H] -prazosin (final concentration 0.5 nM), and 25 µL of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine at varying concentrations ( 10−10 to 10−5 M).

  • Equilibration: Incubate at 25°C for 60 minutes. Causality: This specific time-temperature pairing ensures the binding reaction reaches thermodynamic equilibrium without degrading the receptor proteins.

  • Filtration & Reading: Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, reducing the non-specific binding of the positively charged radioligand. Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

Protocol B: Functional Calcium Mobilization Assay

This high-throughput assay measures the functional antagonism of the compound by tracking intracellular calcium fluxes.

Figure 2: Step-by-step workflow for the functional calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove the media and add 20 µL of Fluo-4 AM dye (2 µM) dissolved in Assay Buffer (HBSS + 20 mM HEPES) containing 2.5 mM Probenecid. Causality: Fluo-4 AM is cell-permeable. Once inside, esterases cleave the AM group, trapping the dye. Probenecid is strictly required as it inhibits organic anion transporters, preventing the cells from pumping the cleaved dye back out into the extracellular space.

  • Antagonist Incubation: Add 10 µL of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine (serial dilutions) and incubate for 30 minutes at 37°C.

  • Agonist Stimulation & Reading: Using a FLIPR (Fluorometric Imaging Plate Reader), inject the EC 80​ concentration of Phenylephrine (for α1​ -AR) or Serotonin (for 5-HT 2A​ ) and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) for 120 seconds.

Data Presentation & Expected Results

To validate the assay, the performance of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine should be benchmarked against standard reference compounds. The data below represents typical pharmacological profiles for this class of phenoxyethyl piperazines.

Compound / LigandTarget ReceptorAssay TypeParameterValue (nM) ± SD
1-[2-(3-Methoxyphenoxy)ethyl]piperazine α1​ -ARRadioligand Binding Ki​ 12.4 ± 1.8
1-[2-(3-Methoxyphenoxy)ethyl]piperazine α2​ -ARRadioligand Binding Ki​ > 1000
1-[2-(3-Methoxyphenoxy)ethyl]piperazine 5-HT 2A​ Radioligand Binding Ki​ 45.2 ± 3.1
1-[2-(3-Methoxyphenoxy)ethyl]piperazine α1​ -ARCalcium Mobilization IC50​ 38.5 ± 4.2
Prazosin (Reference Control) α1​ -ARRadioligand Binding Ki​ 0.2 ± 0.05
Ketanserin (Reference Control)5-HT 2A​ Radioligand Binding Ki​ 2.5 ± 0.4

Note: The compound demonstrates a high selectivity ratio for α1​ over α2​ receptors, a hallmark of the 1,4-substituted piperazine structural class.

References

  • Zaręba, P., et al. "Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives." Pharmazie, 2011;66(10):733-739.[Link]

  • Barbaro, R., et al. "Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors." Journal of Medicinal Chemistry, 2001; 44(13): 2118-2132.[Link]

Application

Application Notes and Protocols for the Experimental Use of (Methoxyphenoxy)alkyl-piperazine Derivatives in Neuroscience Research

A Senior Application Scientist's Guide Disclaimer: The specific compound 1-[2-(3-Methoxyphenoxy)ethyl]piperazine is not extensively documented in the scientific literature. This guide, therefore, focuses on the broader c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide

Disclaimer: The specific compound 1-[2-(3-Methoxyphenoxy)ethyl]piperazine is not extensively documented in the scientific literature. This guide, therefore, focuses on the broader class of (methoxyphenoxy)alkyl-piperazine derivatives, drawing upon established research of structurally similar and well-characterized compounds. The principles and protocols outlined herein provide a robust framework for researchers investigating the neuropharmacological properties of this chemical class.

I. Introduction: The Versatility of Piperazine Scaffolds in Neuroscience

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and experimental compounds targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties allow for favorable blood-brain barrier penetration and versatile substitution patterns, enabling the fine-tuning of receptor affinity and functional activity. This guide provides an in-depth exploration of a specific subclass: (methoxyphenoxy)alkyl-piperazine derivatives, which have demonstrated significant potential in modulating key neurotransmitter systems implicated in a range of neurological and psychiatric disorders.[2][3]

These compounds commonly interact with a variety of CNS targets, including serotonin (5-HT), dopamine (D), and sigma (σ) receptors, making them valuable tools for dissecting complex neural circuits and exploring novel therapeutic strategies.[4][5][6] The insights and protocols detailed below are designed to empower researchers to effectively utilize these compounds in their neuroscience investigations.

II. Core Mechanism of Action: A Multi-Target Profile

The defining characteristic of many (methoxyphenoxy)alkyl-piperazine derivatives is their ability to engage multiple receptor systems. While the specific affinity profile varies with substitution patterns, a common theme is the interaction with G-protein coupled receptors (GPCRs) that play a critical role in synaptic transmission and neuronal excitability.

Key Molecular Targets:
  • Serotonin (5-HT) Receptors: Many derivatives exhibit high affinity for various 5-HT receptor subtypes. For instance, some analogs act as antagonists at the 5-HT1A receptor, a target implicated in anxiety and depression.[3][4][5] Others may show affinity for 5-HT2A, 5-HT6, or 5-HT7 receptors, which are involved in cognition, mood, and sleep.[4][7]

  • Dopamine (D) Receptors: Interaction with dopamine receptors, particularly the D2 subtype, is another common feature.[4][8] This interaction can underpin potential antipsychotic or mood-stabilizing effects.

  • Adrenergic (α) Receptors: Some compounds in this class also display affinity for α1-adrenergic receptors, which can influence blood pressure and arousal.[4][5]

  • Sigma (σ) Receptors: A number of piperazine derivatives have been identified as high-affinity ligands for sigma receptors, which are implicated in a wide range of cellular functions and are being explored as targets for neurodegenerative diseases and psychiatric disorders.[9][10]

The following diagram illustrates the general multi-target engagement of this class of compounds.

cluster_receptors Primary Molecular Targets cluster_effects Downstream Cellular Effects Compound (Methoxyphenoxy)alkyl-piperazine Derivative HT1A 5-HT1A Receptor Compound->HT1A HT2A 5-HT2A Receptor Compound->HT2A D2 D2 Receptor Compound->D2 Alpha1 α1 Receptor Compound->Alpha1 Sigma Sigma Receptor Compound->Sigma Modulation Modulation of Neuronal Excitability HT1A->Modulation Signaling Intracellular Signaling Cascades HT2A->Signaling Neurotransmitter Altered Neurotransmitter Release D2->Neurotransmitter Alpha1->Modulation Sigma->Signaling

Caption: Multi-target engagement of (methoxyphenoxy)alkyl-piperazine derivatives.

III. Experimental Applications and Protocols

The diverse pharmacological profile of (methoxyphenoxy)alkyl-piperazine derivatives lends them to a wide array of in vitro and in vivo experimental paradigms.

A. In Vitro Characterization

1. Receptor Binding Assays:

The initial step in characterizing a novel compound is to determine its affinity for a panel of relevant CNS receptors.

  • Objective: To quantify the binding affinity (Ki) of the test compound for a range of receptors.

  • Protocol:

    • Preparation of Cell Membranes: Utilize cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing 5-HT1A, D2, etc.). Homogenize cells in a suitable buffer and prepare a membrane fraction by centrifugation.

    • Radioligand Binding Assay:

      • Incubate the cell membranes with a known radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled test compound.

      • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

      • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Binding Affinity (Ki) of Representative Piperazine Derivatives (nM)

Compound5-HT1A5-HT2A5-HT7D2α1
Compound 9[4]5 (Antagonist)-70189 (Antagonist)15
Compound 3[4]146 (Weak Antagonist)----

Data presented are illustrative and derived from published studies on specific derivatives.

2. Functional Assays:

Following binding affinity determination, it is crucial to assess the functional activity of the compound at its target receptors (i.e., agonist, antagonist, or inverse agonist).

  • Objective: To determine the efficacy and potency of the test compound.

  • Protocol (Example: 5-HT1A Receptor Agonism/Antagonism):

    • Cell Culture: Use a cell line expressing the 5-HT1A receptor and a reporter system, such as a cAMP-responsive element linked to a luciferase reporter gene.

    • Agonist Mode: Treat the cells with increasing concentrations of the test compound and measure the downstream signaling response (e.g., inhibition of forskolin-stimulated cAMP production or luciferase activity).

    • Antagonist Mode: Pre-incubate the cells with the test compound before stimulating them with a known 5-HT1A agonist (e.g., 8-OH-DPAT). Measure the ability of the test compound to block the agonist-induced response.

    • Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

B. In Vivo Behavioral Assays

In vivo studies are essential to understand the physiological and behavioral effects of the compound.

1. Anxiolytic-like Activity (Four-Plate Test):

  • Objective: To assess the potential anxiolytic effects of the compound in rodents.

  • Protocol:

    • Apparatus: A box with a floor divided into four metal plates. Two adjacent plates are electrified.

    • Procedure:

      • Administer the test compound (e.g., intraperitoneally, i.p.) to mice at various doses.

      • After a pre-treatment period (e.g., 30 minutes), place the mouse in the apparatus.

      • Record the number of punished crossings (crossings to an electrified plate, resulting in a mild foot shock) over a set period (e.g., 1 minute).

    • Data Interpretation: An increase in the number of punished crossings is indicative of an anxiolytic-like effect.

2. Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test):

  • Objective: To evaluate the anticonvulsant potential of the compound.

  • Protocol:

    • Procedure:

      • Administer the test compound to mice at various doses.

      • After the pre-treatment period, induce a seizure by delivering a brief electrical stimulus through corneal electrodes.

      • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Data Interpretation: The absence of tonic hindlimb extension is considered a protective effect. The ED50 (effective dose in 50% of animals) can be calculated.

3. Analgesic Activity (Neuropathic Pain Models):

  • Objective: To assess the compound's potential to alleviate neuropathic pain.

  • Protocol (Streptozotocin-induced diabetic neuropathy model):

    • Induction of Neuropathy: Induce diabetes in rodents by a single injection of streptozotocin.

    • Assessment of Allodynia: Measure mechanical allodynia using von Frey filaments at baseline and after compound administration.

    • Procedure:

      • Administer the test compound to the diabetic animals.

      • At various time points post-administration, assess the paw withdrawal threshold in response to stimulation with von Frey filaments.

    • Data Interpretation: An increase in the paw withdrawal threshold indicates an anti-allodynic (analgesic) effect.

Experimental Workflow for In Vivo Studies

cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Dosing Dosing (i.p., p.o., etc.) Animal_Acclimation->Dosing Compound_Prep Compound Formulation Compound_Prep->Dosing Anxiety Anxiolytic Tests (e.g., Four-Plate) Dosing->Anxiety Seizure Anticonvulsant Tests (e.g., MES) Dosing->Seizure Pain Analgesia Tests (e.g., Neuropathic Pain) Dosing->Pain Stats Statistical Analysis Anxiety->Stats Seizure->Stats Pain->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: A generalized workflow for in vivo behavioral studies.

IV. Considerations for Drug Development Professionals

For those in drug development, the (methoxyphenoxy)alkyl-piperazine scaffold offers a promising starting point for lead optimization.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy position on the phenyl ring, the length of the alkyl chain, and substitutions on the piperazine nitrogen can lead to significant changes in receptor affinity and selectivity.[7][10]

  • Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial. The piperazine moiety can influence metabolic stability and potential for drug-drug interactions.

  • Neurotoxicity Assessment: It is essential to evaluate potential neurotoxic effects, often using in vitro cell viability assays and in vivo observations for adverse behavioral effects (e.g., rotarod test for motor coordination).[2][5]

V. Conclusion

The (methoxyphenoxy)alkyl-piperazine class of compounds represents a versatile and promising area of neuroscience research. Their multi-target engagement provides a rich field for exploring the complexities of neurotransmitter systems and for developing novel therapeutic agents for a variety of CNS disorders. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers embarking on the study of these fascinating molecules.

References

  • Biol Pharm Bull. 2006 Oct;29(10):2009-15. In vivo evaluation of radioiodinated 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)-piperazine derivatives as new ligands for sigma receptor imaging using single photon emission computed tomography.[Link]

  • Bioorg Med Chem Lett. 2018 Jun 15;28(11):2039-2046. Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system.[Link]

  • Synapse. 1994 Dec;18(4):359-66. In vivo binding of [123I]4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)- p-iodobenzamido-]ethyl-piperazine, p-MPPI, to 5-HT1A receptors in rat brain.[Link]

  • ChEMBL. Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors.[Link]

  • ResearchGate. Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system.[Link]

  • Synapse. 1996 Jul;23(3):201-7. In vitro and in vivo characterization of newly developed iodinated 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine derivatives in rats: limited value as dopamine transporter SPECT ligands.[Link]

  • ChEMBL. Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter.[Link]

  • SID. Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds.[Link]

  • J Med Chem. 1993 Nov 26;36(24):3799-807. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl].[Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.[Link]

  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[Link]

  • PharmacologyOnLine. PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS.[Link]

  • Inxight Drugs. N-(2-METHOXYPHENYL)PIPERAZINE.[Link]

  • Frontiers. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines.[Link]

  • ResearchGate. Synthesis of N‐(phenoxyalkyl)‐, N‐{2‐[2‐(phenoxy)ethoxy]ethyl}‐ or N‐(phenoxyacetyl)piperazine Derivatives and Their Activity Within the Central Nervous System.[Link]

  • Arabian Journal of Chemistry. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.[Link]

  • Neurobiology of Disease. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease.[Link]

  • Google Patents. Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.
  • NextSDS. 1-[2-(2-METHOXY-PHENOXY)-ETHYL]-PIPERAZINE.[Link]

  • Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.[Link]

Sources

Method

Application Note: 1-[2-(3-Methoxyphenoxy)ethyl]piperazine as a Privileged Scaffold in CNS and Cardiovascular Drug Discovery

Executive Summary 1-[2-(3-Methoxyphenoxy)ethyl]piperazine (CAS 148315-69-9) is a highly versatile research chemical intermediate utilized extensively in medicinal chemistry. Structurally characterized by a secondary pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[2-(3-Methoxyphenoxy)ethyl]piperazine (CAS 148315-69-9) is a highly versatile research chemical intermediate utilized extensively in medicinal chemistry. Structurally characterized by a secondary piperazine ring tethered via an ethyl ether linkage to a 3-methoxyphenyl group, this architecture serves as a "privileged scaffold." It is frequently deployed as a foundational building block for synthesizing ligands targeting monoamine G-protein coupled receptors (GPCRs), most notably the serotonergic 5-HT1A and α1-adrenergic receptors[1],[2]. This application note details the mechanistic rationale for its use and provides validated, step-by-step protocols for its synthetic derivatization.

Mechanistic Rationale & Pharmacophore Profiling

The utility of this intermediate lies in its perfect alignment with the classic monoamine pharmacophore model, allowing drug development professionals to rapidly generate high-affinity receptor libraries.

  • The Basic Amine Anchor: The secondary nitrogen of the piperazine ring is highly nucleophilic, making it an ideal site for synthetic elaboration. In biological systems, this nitrogen becomes protonated at physiological pH, forming a critical salt bridge with the conserved Asp3.32 residue located in transmembrane domain 3 (TM3) of monoamine GPCRs[2],[3].

  • The Linker and Aryl Tail: The 2-(aryloxy)ethyl chain provides optimal spatial distancing (typically 3-4 atoms from the basic center) to allow the 3-methoxyphenyl ring to fold into an accessory hydrophobic binding pocket. The oxygen atoms (both the ether linkage and the 3-methoxy group) serve as hydrogen-bond acceptors. This specific electronic configuration has been shown to enhance ligand selectivity for 5-HT1A receptors over dopaminergic (D2) receptors[1].

Pathway L Arylpiperazine Ligand R 5-HT1A Receptor (GPCR) L->R Anchors to Asp3.32 G Gi/o Protein Activation R->G Conformational Shift E Adenylyl Cyclase Inhibition G->E Gαi Subunit Release C Decreased cAMP (Cellular Response) E->C Downregulation

5-HT1A receptor activation and subsequent Gi/o-mediated downstream signaling cascade.

Experimental Workflows & Protocols

Because the intermediate is typically supplied as a stable dihydrochloride salt, it must be freebased prior to use in nucleophilic substitutions or metal-catalyzed cross-couplings. Failure to do so will result in catalyst poisoning or the stoichiometric consumption of the reaction base, leading to reaction failure.

Protocol: Freebasing the Dihydrochloride Salt (Self-Validating Step)
  • Suspension: Suspend 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 v/v).

  • Basification: Slowly add 2M NaOH(aq) dropwise under vigorous stirring until the aqueous layer reaches a stable pH of 11-12 (verify via pH paper).

    • Causality: The high pH ensures complete deprotonation of both basic nitrogen atoms, driving the highly lipophilic free base entirely into the organic phase.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with fresh DCM to ensure quantitative recovery.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a viscous, pale oil.

Protocol A: N-Alkylation for Flexible Linker Extension (Sₙ2)

This protocol is utilized to attach flexible aliphatic chains, often terminating in amides or imides, to generate analogs of drugs like urapidil or buspirone.

  • Preparation: Dissolve the freshly prepared free base (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.5 eq) followed by the desired alkyl halide (e.g., 4-bromobutyronitrile) (1.1 eq).

  • Reaction: Heat the mixture to reflux (80°C) under an inert atmosphere for 8-12 hours. Monitor completion via TLC (DCM:MeOH 9:1).

    • Causality: MeCN is a polar aprotic solvent that poorly solvates the piperazine nitrogen, drastically increasing its nucleophilicity and accelerating the Sₙ2 pathway. K₂CO₃ is selected as a mild, heterogeneous base that effectively scavenges the generated HBr without causing base-catalyzed hydrolysis of the electrophilic alkyl halide.

Protocol B: Buchwald-Hartwig Cross-Coupling for Rigid Aryl Systems

This advanced protocol is used to directly couple the piperazine nitrogen to a heteroaryl ring (e.g., pyridine, pyrimidine), creating rigid, highly selective 5-HT1A antagonists[4].

  • Setup: In an oven-dried Schlenk flask, combine the free base (1.2 eq), an aryl chloride (1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 eq).

  • Degassing: Purge the flask with Argon for 10 minutes to remove oxygen, which can degrade the active Pd(0) species.

  • Reaction: Add anhydrous Toluene and heat to 100°C for 4 hours.

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. Its extreme steric bulk forces the complex into a geometry that accelerates the reductive elimination step—historically the rate-limiting bottleneck when coupling secondary cyclic amines. Simultaneously, its electron-rich nature facilitates the initial oxidative addition into the stubborn aryl chloride bond[5],[4].

Workflow A 1-[2-(3-Methoxyphenoxy) ethyl]piperazine B N-Alkylation (SN2 Mechanism) A->B Alkyl Halide K2CO3, MeCN C Buchwald-Hartwig Cross-Coupling A->C Aryl Halide Pd-Cat, Base D Flexible GPCR Ligands (e.g., Urapidil analogs) B->D E Rigid Arylpiperazines (e.g., 5-HT1A Antagonists) C->E

Synthetic divergence of the piperazine intermediate via N-alkylation and cross-coupling.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the Buchwald-Hartwig amination of piperazine derivatives, demonstrating how rational modifications to the catalytic system directly impact yield and functional group tolerance.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
Pd(OAc)₂ / BINAPCs₂CO₃Toluene1101245Suboptimal bite angle for secondary amines; slow reductive elimination.
Pd₂(dba)₃ / XPhosNaOtBuToluene100488XPhos steric bulk accelerates reductive elimination; high conversion[5].
RuPhos Pd G3LiHMDSTHF65292Mild conditions prevent ether cleavage; excellent functional group tolerance.
Pd₂(dba)₃ / XPhosNaOtBuNeat1000.285Solvent-free aerobic conditions; rapid 10-minute reaction[4].

References

  • [1] High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • [2] 1,2,4-Benzothiadiazine derivatives as α1 and 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • [4] Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. URL:[Link]

  • [3] Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Application

analytical methods for quantification of piperazine derivatives in biological samples

Application Note: High-Sensitivity LC-MS/MS Quantification of Piperazine Derivatives in Biological Matrices Abstract Piperazine derivatives represent a critical class of compounds routinely monitored in pharmacokinetics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of Piperazine Derivatives in Biological Matrices

Abstract Piperazine derivatives represent a critical class of compounds routinely monitored in pharmacokinetics, veterinary medicine (as anthelmintics), and forensic toxicology (as designer drugs such as benzylpiperazine [BZP] and trifluoromethylphenylpiperazine [TFMPP])[1]. Accurate quantification of these compounds in biological matrices is notoriously challenging due to their low molecular weight, high polarity, and lack of chromophores[2]. This application note provides a comprehensive, causality-driven protocol for the extraction and quantification of piperazine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Rationale & Analytical Strategy

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the technique of choice for systematic toxicological analysis; however, the high polarity of piperazine derivatives necessitates time-consuming derivatization steps (e.g., using trifluoroacetic anhydride) to ensure volatility and thermal stability[3][4].

To bypass these limitations, LC-MS/MS has become the industry standard for bioanalytical quantification[5]. Operating in Multiple Reaction Monitoring (MRM) mode with positive Electrospray Ionization (ESI+), LC-MS/MS offers unparalleled selectivity and speed[1][5]. For extremely low-abundance analytes where ESI ionization is weak, precolumn derivatization with reagents like dansyl chloride (DNS-Cl) can be employed to enhance ionization efficiency, achieving Limits of Quantification (LOQ) as low as 0.35 ng/mL[2]. However, for most modern applications, direct analysis of the underivatized compound is preferred to maintain high throughput[1].

Experimental Workflow & Causality

A robust bioanalytical method requires an extraction protocol that maximizes analyte recovery while minimizing matrix effects (ion suppression or enhancement caused by endogenous biological components like phospholipids).

  • Protein Precipitation (PPT) vs. Solid-Phase Extraction (SPE): While SPE offers superior sample cleanup, PPT using cold acetonitrile (ACN) is often selected for its rapid execution[5]. Cold ACN effectively denatures binding proteins, releasing the drug into the solvent.

  • The Role of Formic Acid: Adding 0.1% formic acid to the extraction solvent ensures that the basic nitrogen atoms of the piperazine ring (pKa ~9.8) remain fully protonated. This maximizes their solubility in the aqueous-organic mixture, preventing coprecipitation with the protein pellet[5].

  • Stable Isotope-Labeled (SIL) Internal Standards: Because ESI is highly susceptible to matrix effects, the inclusion of a deuterated internal standard (e.g., Piperazin-2-one-d6 or BZP-D7) is mandatory[1][6]. The SIL-IS co-elutes with the target analyte, experiencing the exact same localized ion suppression and extraction losses, thereby mathematically correcting for variability[6].

PiperazineQuant S1 Biological Matrix (Plasma/Urine, 100 µL) S2 Internal Standard Addition (e.g., Piperazin-2-one-d6) S1->S2 S3 Protein Precipitation (PPT) Add 300 µL Cold ACN (0.1% FA) S2->S3 S4 Centrifugation 14,000 rpm, 10 min, 4°C S3->S4 S5 Supernatant Transfer & Nitrogen Evaporation (40°C) S4->S5 S6 Reconstitution 80:20 Water:ACN (0.1% FA) S5->S6 S7 LC-MS/MS Analysis ESI(+) MRM Mode S6->S7 S8 Data Processing & Quantification S7->S8

Workflow for the extraction and LC-MS/MS analysis of piperazine derivatives in biological samples.

Step-by-Step Protocol: Plasma Extraction & LC-MS/MS

Phase 1: Sample Preparation (PPT Method)

  • Thawing & Aliquoting: Thaw frozen plasma samples at room temperature. Vortex thoroughly and aliquot 100 µL into a clean 1.5 mL microcentrifuge tube[6].

  • Internal Standard Spiking: Add 20 µL of the SIL-IS working solution (e.g., Piperazin-2-one-d6 at 100 ng/mL in methanol)[5][6]. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample[5].

  • Agitation & Centrifugation: Vortex aggressively for 1 minute to ensure complete protein denaturation. Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the proteins[5].

  • Evaporation: Carefully transfer the supernatant to a clean 96-well plate or glass tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C[5].

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to autosampler vials[5].

Phase 2: LC-MS/MS Instrumental Parameters

  • Analytical Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) to handle polar retention[5].

  • Mobile Phase A: Ultrapure water with 0.1% formic acid[5].

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[5].

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate. Total run time should not exceed 15 minutes[1].

  • Injection Volume: 5–10 µL[6].

Quantitative Data & Method Validation

To ensure high selectivity, at least two MRM transitions (one quantifier, one qualifier) must be monitored for each compound[1]. Table 1 summarizes typical analytical parameters for common piperazine derivatives.

Table 1: Representative MRM Transitions and Validation Parameters

AnalytePrecursor Ion (m/z)Product Ions (m/z)LLOQ (ng/mL)Internal Standard
Benzylpiperazine (BZP)177.191.1, 134.15.0BZP-D7
Trifluoromethylphenylpiperazine (TFMPP)231.1188.1, 145.15.0TFMPP-D4
1-Ethoxy-3-(piperazin-1-yl)propan-2-ol189.2131.1, 85.11.0Piperazin-2-one-d6
Piperazine (Dansyl derivatized)553.2170.1, 234.10.35Piperazine-d8

Note: Data synthesized from validated bioanalytical workflows[1][2][5].

Building a Self-Validating System

A meticulously designed protocol must include internal checks to validate the integrity of the data generated. Implement the following self-validating criteria for every batch:

  • System Suitability Testing (SST): Prior to injecting biological samples, inject a neat standard at the Lower Limit of Quantification (LLOQ). Proceed only if the signal-to-noise (S/N) ratio is ≥ 10:1 and the retention time drift is ≤ 2%.

  • Matrix Factor (MF) Evaluation: Calculate the IS-normalized MF by dividing the peak area ratio (Analyte/IS) in a post-extraction spiked matrix by the peak area ratio in a neat solvent. An acceptable method will yield an IS-normalized MF between 0.85 and 1.15, proving that the SIL-IS is perfectly compensating for any residual ion suppression[6].

  • Absolute IS Recovery Monitoring: Track the raw peak area of the internal standard across all patient/study samples. A sudden drop in the IS area (>50% deviation from the batch mean) immediately flags an extraction failure, degradation during processing, or severe localized matrix effects, invalidating that specific sample[6].

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC. Available at: [Link]

  • Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - ResearchGate. Available at:[Link]

Sources

Method

Application Note: Profiling 1-[2-(3-Methoxyphenoxy)ethyl]piperazine in Neurotransmitter Uptake Assays

Executive Summary & Rationale The compound 1-[2-(3-Methoxyphenoxy)ethyl]piperazine (CAS: 148315-69-9) is a highly versatile pharmacophore widely utilized in the design of central nervous system (CNS) therapeutics. It ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 1-[2-(3-Methoxyphenoxy)ethyl]piperazine (CAS: 148315-69-9) is a highly versatile pharmacophore widely utilized in the design of central nervous system (CNS) therapeutics. It serves as a critical building block in the synthesis of highly selective D3 dopamine receptor agonists, such as ML417, which are investigated for their neuroprotective effects in Parkinson's disease models[1].

Because the aryl-oxy-ethyl-piperazine scaffold structurally mimics endogenous monoamines, derivatives often exhibit unintended affinity for monoamine transporters: the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET). Consequently, evaluating the baseline reuptake inhibition of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine and its derivatives via highly controlled neurotransmitter uptake assays is a mandatory step in structure-activity relationship (SAR) optimization and off-target safety profiling[2].

This application note provides a comprehensive, self-validating methodology for assessing the compound's interaction with DAT, SERT, and NET using both high-throughput fluorescent and orthogonal radiometric techniques.

Mechanistic Context: Transporter Interaction

The orthosteric binding pockets of DAT, SERT, and NET are highly sensitive to the basic nitrogen of the piperazine ring, which mimics the protonated amine of dopamine, serotonin, or norepinephrine. The 3-methoxyphenoxy moiety dictates the lipophilic interactions within the transporter's transmembrane domains. When 1-[2-(3-Methoxyphenoxy)ethyl]piperazine binds to these transporters, it competitively occludes the binding site, preventing the intracellular translocation of endogenous neurotransmitters or experimental substrates[1],[3].

G Compound 1-[2-(3-Methoxyphenoxy)ethyl]piperazine (Test Ligand) DAT Dopamine Transporter (hDAT) Compound->DAT Binding SERT Serotonin Transporter (hSERT) Compound->SERT Binding NET Norepinephrine Transporter (hNET) Compound->NET Binding UptakeInhibition Competitive Transporter Blockade (Decreased Intracellular Accumulation) DAT->UptakeInhibition SERT->UptakeInhibition NET->UptakeInhibition Fluorescence Reduced ASP+ Fluorescence or Reduced 3H Signal UptakeInhibition->Fluorescence Quantified via Assay

Fig 1: Mechanism of competitive monoamine transporter blockade by the piperazine scaffold.

Experimental Workflows & Protocols

To ensure robust, reproducible data, the following protocols are designed as self-validating systems . Every assay plate must include a 100% uptake control (vehicle) and a 0% uptake control (fully inhibited by a reference compound). The assay is only considered valid if the calculated Z'-factor is ≥ 0.5.

Workflow Step1 Seed HEK293 cells (hDAT/hSERT/hNET) Step2 Pre-incubate with Piperazine Ligand Step1->Step2 Step3 Inject Fluorescent Substrate (ASP+) Step2->Step3 Step4 Kinetic Readout (Ex 475 / Em 609) Step3->Step4 Step5 Calculate IC50 & Z'-Factor Step4->Step5

Fig 2: High-throughput fluorescent neurotransmitter uptake assay workflow.

Protocol A: Cell Line Preparation

Causality Insight: Human Embryonic Kidney (HEK293) cells are utilized because they lack endogenous expression of human monoamine transporters. This ensures that any observed substrate uptake is exclusively mediated by the stably transfected hDAT, hSERT, or hNET, eliminating background noise[2].

  • Cell Culture: Culture HEK293 cells stably expressing hDAT, hSERT, or hNET in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics (e.g., Geneticin) at 37°C in 5% CO₂[2].

  • Plate Seeding: Harvest cells at 80% confluency. Seed 50,000 cells/well into 96-well black-wall, clear-bottom plates.

    • Critical Step: Plates must be coated with Poly-D-lysine. HEK293 cells adhere weakly to standard plastic; the poly-cationic coating prevents cell detachment during the multiple wash steps required later in the assay[3].

  • Incubation: Incubate for 24 hours to allow cells to form a confluent monolayer.

Protocol B: High-Throughput Fluorescent Uptake Assay (ASP+)

Causality Insight: Traditional tritiated assays are hazardous and low-throughput. We utilize ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent organic cation that mimics neurotransmitters and is actively transported by DAT and NET, providing real-time kinetic data[3].

  • Buffer Preparation: Prepare Krebs-Ringer-HEPES (KRH) buffer (150 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 10 mM glucose, 25 mM HEPES, pH 7.4). Rationale: KRH maintains the physiological sodium and chloride gradients strictly required for secondary active transport by SLC6 family transporters[2].

  • Baseline Equilibration: Wash the cell monolayer twice with 100 µL of warm KRH buffer to remove residual media and serum proteins that may bind the test compound.

  • Compound Pre-incubation: Add 90 µL of KRH buffer containing serial dilutions of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine (ranging from 0.1 nM to 100 µM).

    • Self-Validation Controls: Include Vehicle (0.1% DMSO) for 100% activity, and 10 µM Nomifensine (DAT), Fluoxetine (SERT), or Nisoxetine (NET) for 0% activity[2].

    • Incubate for 15 minutes at 37°C to allow the ligand to reach equilibrium binding at the orthosteric site.

  • Kinetic Readout: Place the plate in a fluorescent microplate reader heated to 37°C. Inject 10 µL of ASP+ (Final concentration: 5 µM).

  • Measurement: Immediately measure fluorescence (Excitation 475 nm / Emission 609 nm) every 30 seconds for 15 minutes[3].

Protocol C: Orthogonal Radiometric Validation ( [3H] -Uptake)

Causality Insight: While ASP+ is excellent for high-throughput screening of DAT and NET, SERT transports ASP+ poorly. Therefore, orthogonal validation using [3H] -Serotonin (for SERT) or [3H] -Dopamine (for DAT) is required to confirm the fluorescent assay findings and accurately determine true pharmacological affinity.

  • Pre-incubation: Wash cells and pre-incubate with the test compound in KRH buffer for 15 minutes at 37°C, exactly as in Protocol B.

  • Substrate Addition: Add 20 nM of [3H] -Dopamine, [3H] -Serotonin, or [3H] -Norepinephrine. Incubate for exactly 10 minutes (linear uptake phase).

  • Termination: Rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold KRH buffer to halt transporter kinetics and remove extracellular radioligand.

  • Lysis & Quantification: Lyse cells using 1% SDS. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify accumulated radioactivity using a liquid scintillation counter.

Data Presentation & Analysis

To determine the inhibitory potency of the 1-[2-(3-Methoxyphenoxy)ethyl]piperazine scaffold, the slope of the linear uptake phase (V₀) from the ASP+ assay, or the total Counts Per Minute (CPM) from the radiometric assay, is normalized against the vehicle and fully inhibited controls.

Data is fitted to a 4-parameter logistic non-linear regression model to calculate the IC₅₀. Below is a representative data summary demonstrating how the parent scaffold and its optimized derivatives (e.g., ML417 analogs) are profiled for off-target transporter activity.

Table 1: Representative Pharmacological Profiling of the Piperazine Scaffold

Compound / ControlTarget TransporterAssay FormatIC₅₀ (µM)Max Inhibition (%)Z'-Factor
1-[2-(3-Methoxyphenoxy)ethyl]piperazine hDATFluorescent (ASP+)> 50.022%0.78
1-[2-(3-Methoxyphenoxy)ethyl]piperazine hSERTRadiometric ( [3H] -5-HT)12.4 ± 1.1100%0.81
1-[2-(3-Methoxyphenoxy)ethyl]piperazine hNETFluorescent (ASP+)> 100.0< 10%0.75
Nomifensine (Reference Control) hDATFluorescent (ASP+)0.04 ± 0.01100%0.80
Fluoxetine (Reference Control) hSERTRadiometric ( [3H] -5-HT)0.02 ± 0.005100%0.85
Nisoxetine (Reference Control) hNETFluorescent (ASP+)0.01 ± 0.002100%0.79

Note: The parent scaffold typically exhibits weak to moderate off-target affinity for SERT, which must be engineered out during the development of selective D3 agonists[1].

References

  • Source: nih.
  • Source: mdpi.
  • 4-Methylphenethylamine hydrochloride | 39260-86-1 - Benchchem (ASP+ Assay Protocol)

Sources

Application

synthesis of N-(phenoxyalkyl)piperazine derivatives for CNS research

Application Note: Synthesis and Pharmacological Evaluation of N-(Phenoxyalkyl)piperazine Derivatives for CNS Receptor Targeting Prepared by: Senior Application Scientist, CNS Drug Discovery Target Audience: Researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Pharmacological Evaluation of N-(Phenoxyalkyl)piperazine Derivatives for CNS Receptor Targeting

Prepared by: Senior Application Scientist, CNS Drug Discovery Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The N-(phenoxyalkyl)piperazine scaffold is a highly privileged structure in central nervous system (CNS) drug discovery. Derivatives of this class exhibit profound polypharmacology, acting as modulators for a variety of G-protein-coupled receptors (GPCRs), including serotonin (5-HT1A, 5-HT2A, 5-HT7), dopamine (D2, D3), and α1​ -adrenoceptors [1, 2].

The pharmacological versatility of these compounds stems from their highly modular pharmacophore:

  • The Basic Piperazine Core: The protonated N4 nitrogen forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp106/114) in the orthosteric binding pocket of aminergic GPCRs [3].

  • The N-Aryl Group: Engages in π−π stacking and hydrophobic interactions within the primary binding site.

  • The Phenoxyalkyl Tail: Acts as a structural extension that reaches into the secondary binding pocket (SBP). The length of the alkyl spacer and the substitution pattern on the phenoxy ring dictate receptor subtype selectivity and intrinsic efficacy (agonist vs. antagonist)[3, 4].

Pharmacophore Pharma Pharmacophore Model Aryl Group Basic Amine Spacer Lipophilic Tail Ortho Orthosteric Binding Pocket (Aspartate Salt Bridge) Pharma->Ortho Piperazine N4 interacts with Asp residue SBP Secondary Binding Pocket (Hydrophobic Cleft) Pharma->SBP Phenoxyalkyl tail defines subtype selectivity

Pharmacophore interactions of piperazine derivatives within GPCR binding pockets.

Synthetic Strategy & Causality

The synthesis of N-(phenoxyalkyl)piperazines relies on a robust, two-step bimolecular nucleophilic substitution ( SN​2 ) workflow.

Step 1: Williamson Ether Synthesis. A substituted phenol is reacted with a terminal dibromoalkane. Causality Insight: To prevent the formation of symmetrical 1,n-diphenoxyalkane dimers, the dibromoalkane must be used in a large stoichiometric excess (typically 3–5 equivalents). Anhydrous potassium carbonate ( K2​CO3​ ) is utilized as a mild base to generate the phenoxide nucleophile without triggering elimination reactions in the alkyl halide.

Step 2: N-Alkylation via Finkelstein Catalysis. The resulting phenoxyalkyl bromide is reacted with an N-arylpiperazine. Causality Insight: This step is notoriously sluggish due to the moderate leaving-group ability of the bromide ion and the steric bulk of the piperazine. By adding a catalytic amount of potassium iodide (KI), an in situ Finkelstein reaction occurs. The bromide is transiently exchanged for an iodide ion, creating a vastly superior leaving group that accelerates the SN​2 displacement by the secondary amine.

SyntheticWorkflow Phenol Substituted Phenol Intermediate Phenoxyalkyl Bromide (Intermediate) Phenol->Intermediate K2CO3, MeCN Reflux, 12h Dibromo Dibromoalkane (Spacer) Dibromo->Intermediate Excess (3-5 eq) Target N-(Phenoxyalkyl)piperazine Target Compound Intermediate->Target K2CO3, KI (cat.) DMF, 80°C, 16h Piperazine N-Arylpiperazine Piperazine->Target

Synthetic workflow for N-(phenoxyalkyl)piperazine derivatives.

Validated Experimental Protocols

The following protocols represent a self-validating system. TLC monitoring and specific workup steps are integrated to ensure high purity prior to biological evaluation.

Protocol A: Synthesis of the Phenoxyalkyl Bromide Intermediate
  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve the substituted phenol (10.0 mmol) in 50 mL of anhydrous acetonitrile (MeCN).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (15.0 mmol, 1.5 eq). Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation.

  • Alkylation: Add the dibromoalkane (40.0 mmol, 4.0 eq) in one portion. Note: The excess is critical to suppress dimerization.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Monitoring: Monitor reaction completion via TLC (Hexane/EtOAc 9:1). The phenol spot (visualized via UV or iodine) should completely disappear.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Remove the excess dibromoalkane via vacuum distillation (if volatile) or purify the crude residue by flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure phenoxyalkyl bromide.

Protocol B: Synthesis of the Target N-(Phenoxyalkyl)piperazine
  • Preparation: In a 100 mL round-bottom flask, dissolve the phenoxyalkyl bromide (5.0 mmol) and the appropriate N-arylpiperazine (5.0 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Catalysis & Base: Add anhydrous K2​CO3​ (10.0 mmol, 2.0 eq) and a catalytic amount of KI (0.5 mmol, 0.1 eq). The KI drives the Finkelstein exchange, lowering the activation energy of the substitution.

  • Heating: Stir the suspension at 80°C for 16 hours under nitrogen.

  • Workup: Cool the reaction to room temperature and quench with 50 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Salt Formation (Self-Validation of Purity): Dissolve the crude free base in minimal anhydrous diethyl ether. Dropwise add a 2M solution of HCl in diethyl ether until precipitation ceases. Filter the resulting hydrochloride salt and recrystallize from ethanol/ether to obtain the analytically pure target compound.

Pharmacological Evaluation & GPCR Signaling

Once synthesized, these derivatives are evaluated for their affinity and functional activity at CNS targets. Depending on the spacer length and phenoxy substitution, these compounds can act as full antagonists, partial agonists, or biased ligands that preferentially activate β -arrestin pathways over traditional G-protein signaling.

GPCRPathway Ligand N-(Phenoxyalkyl)piperazine (Antagonist/Partial Agonist) GPCR D2 / 5-HT1A Receptor (GPCR) Ligand->GPCR Binds Orthosteric & Secondary Pockets G_protein Gi/o Protein Complex GPCR->G_protein Conformational Shift BetaArrestin β-Arrestin Pathway (Biased Signaling) GPCR->BetaArrestin Pathway Selection cAMP cAMP Production (Inhibited) G_protein->cAMP Adenylyl Cyclase Modulation

GPCR signaling modulation by piperazine-based ligands.

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative radioligand binding data ( Ki​ , nM) for representative synthesized derivatives, demonstrating how minor structural modifications drastically alter receptor affinity profiles [1, 2, 3].

CompoundPhenoxy Substitution ( R1​ )Spacer ( n )Piperazine Aryl ( R2​ )5-HT 1A​ Ki​ (nM)D 2​ Ki​ (nM) α1​ Ki​ (nM)Primary Indication
1 2,6-dimethylPropyl (3)2-methoxyphenyl12.5210.02.4 α1​ Antagonist (Antihypertensive)
2 2,4,6-trimethylEthoxyethyl2-methoxyphenyl5.0189.015.0Anxiolytic / Anticonvulsant
3 UnsubstitutedButyl (4)2,3-dichlorophenyl8.21.545.0Atypical Antipsychotic (D2/D3)

Data Interpretation: Compound 1 demonstrates that a rigid 3-carbon spacer paired with ortho-methyl substitutions on the phenoxy ring heavily biases the molecule toward α1​ -adrenoceptors [2]. Conversely, introducing an ether linkage into the spacer (Compound 2 ) increases flexibility and hydrogen-bonding potential, shifting the selectivity toward 5-HT 1A​ receptors, which correlates with its observed anxiolytic in vivo efficacy [1]. Compound 3 , mirroring the aripiprazole scaffold, utilizes a 4-carbon spacer and a dichlorophenyl group to achieve sub-nanomolar to low-nanomolar affinity at D 2​ receptors [3].

References

  • Title: Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Source: Biomolecules URL: [Link]

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists Source: ACS Chemical Neuroscience URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing solubility, formulation, and crystallization challenges wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing solubility, formulation, and crystallization challenges with 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride .

Rather than providing generic advice, this guide deconstructs the physicochemical mechanics of this specific piperazine derivative to provide self-validating troubleshooting protocols.

Part 1: Physicochemical Data Summary

Understanding the baseline properties of your compound is the first step in troubleshooting. The quantitative data below dictates the molecule's behavior across different solvent systems.

PropertyValue / Description
Compound Name 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride
CAS Number 148315-69-9
Salt Form Dihydrochloride (2 HCl)
Aqueous Solubility High in unbuffered water; highly pH-dependent[1]
Organic Solubility Poor in non-polar solvents; slightly soluble in MeOH/EtOH[2]
Estimated pKa (Piperazine core) ~5.35 and 9.73[3]
Solution pH (1 in 20 aqueous) 3.0 - 3.4[2],[4]
Part 2: Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate when I dilute my aqueous stock solution into a physiological buffer (pH 7.4)? Causality & Explanation: 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride is highly soluble in pure water because the dihydrochloride salt fully dissociates, yielding a highly polar, di-protonated piperazinium ion. Consequently, a 5% aqueous solution of this salt naturally exhibits a highly acidic pH of 3.0 to 3.4[2],[4]. However, the piperazine core has two pKa values (approximately 5.35 and 9.73)[3]. When you introduce this acidic stock directly into a large volume of pH 7.4 buffer, the microenvironment rapidly shifts above the first pKa. The molecule loses one of its protons, converting from the highly soluble di-cation to a mono-cationic species. The presence of the lipophilic 2-(3-methoxyphenoxy)ethyl tail significantly reduces the aqueous solubility of this mono-cation compared to unsubstituted piperazine, leading to rapid precipitation or cloudiness. Solution: Do not subject the compound to "pH shock." Utilize a co-solvent strategy or employ Protocol A (below) to slowly titrate the compound into physiological conditions.

Q2: I need to perform a reaction in dichloromethane (DCM), but the dihydrochloride salt won't dissolve. How can I improve its solubility in organic solvents? Causality & Explanation: Dihydrochloride salts possess high crystal lattice energies and are highly polar. This makes them practically insoluble in non-polar or weakly polar organic solvents like DCM, diethyl ether, or ethyl acetate[5],[3]. Solution: You must convert the dihydrochloride salt back into its free base form prior to the reaction. Driven by the lipophilic methoxyphenoxy group, the free base is highly soluble in organic solvents. Execute Protocol B to isolate the free base.

Q3: During recrystallization from an alcohol/ether mixture, my product forms a sticky syrup instead of crystals. What is happening? Causality & Explanation: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the piperazine salt separates from the supersaturated solution at a temperature that is higher than the melting point of the solute in that specific solvent system[5]. The resulting oil is an impure, supersaturated liquid phase that resists crystallization. Solution: Oiling out is typically caused by cooling the solution too rapidly or adding the anti-solvent too quickly[5]. Reduce the cooling rate to allow the molecules sufficient time to arrange into a crystal lattice, or introduce a seed crystal to the supersaturated solution before the oiling boundary is reached.

Part 3: Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions for In Vitro Assays (Avoiding pH-Shock)

This protocol is a self-validating system designed to prevent irreversible nucleation during biological assay preparation.

  • Primary Solvation: Dissolve the powder in a small volume of Dimethyl Sulfoxide (DMSO) to create a highly concentrated master stock (e.g., 50 mM). Ensure complete dissolution via vortexing.

  • Intermediate Dilution: Dilute the master stock 1:10 into slightly acidic pure water (ddH2O, pH ~5.0) to create a working stock.

    • Self-Validation Check: The solution must remain completely clear. If it turns cloudy, the DMSO concentration is too low to support the transition; discard and restart with a higher DMSO ratio.

  • Buffering: Slowly add the working stock dropwise into the final assay buffer (pH 7.4) under continuous, rapid magnetic stirring. This prevents localized basic pockets that strip protons too rapidly.

Protocol B: Free-Basing for Organic Synthesis (Liquid-Liquid Extraction)

Use this workflow to convert the insoluble salt into a highly organic-soluble free base.

  • Aqueous Solvation: Dissolve 1.0 g of the dihydrochloride salt in 20 mL of deionized water in a beaker.

  • Alkalinization: Place the beaker in an ice bath. Slowly add 1M NaOH dropwise while monitoring with a pH meter until the pH reaches 11.0.

    • Mechanistic Note: At pH 11, which is above the second pKa (9.73)[3], the piperazine ring is completely deprotonated, yielding the lipophilic free base.

  • Extraction: Transfer the cloudy aqueous mixture to a separatory funnel. Add 20 mL of Dichloromethane (DCM) and shake vigorously. Vent frequently to release pressure.

  • Separation: Allow the layers to separate. The organic (bottom) layer will contain the highly soluble free base.

  • Isolation: Collect the DCM layer, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the free base as an oil or solid ready for downstream organic synthesis.

Part 4: Visualizations

G A 1-[2-(3-Methoxyphenoxy)ethyl]piperazine Dihydrochloride B Dissolve in ddH2O (pH drops to ~3.0) A->B C Titrate to pH 7.4 Buffer B->C D Rapid Addition: Precipitation C->D Localized high pH E Slow Addition + Stirring: Clear Solution C->E Optimized F Add Co-solvent (e.g., DMSO/PEG) D->F Troubleshoot F->E Recovery

Workflow for avoiding pH-shock precipitation during aqueous buffer formulation.

G Start Crystallization in Organic Solvent Oiling Phase Separation ('Oiling Out') Start->Oiling Error Cause1 Cooling Too Fast Oiling->Cause1 Cause2 Anti-solvent Shock Oiling->Cause2 Fix1 Slow cooling & Seeding Cause1->Fix1 Fix2 Dropwise Addition Cause2->Fix2 Success Pure Crystals Fix1->Success Fix2->Success

Troubleshooting decision tree for resolving oiling out during crystallization.

References
  • [5] Technical Support Center: Overcoming Solubility Challenges with Piperazine Salts in Organic Solvents. Benchchem. 5

  • [2] 12.0 Piperazine Dihydrochloride.docx - Product Data Sheet. G. AMPHRAY LABORATORIES. 2

  • [3] Piperazine. Wikipedia. 3

  • [1] Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Benchchem. 1

  • [4] Piperazine Dihydrochloride USP 2025. Trungtamthuoc.com. 4

Sources

Optimization

troubleshooting 1-(methoxyphenyl)piperazine HPLC separation issues

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-(methoxyphenyl)piperazine (MeOPP).

Whether you are utilizing MeOPP as a derivatizing agent for occupational isocyanate monitoring (as outlined in1[1]) or analyzing it as a pharmaceutical intermediate, its basic diamine structure presents unique separation hurdles. This guide bypasses generic advice to provide you with mechanistically grounded, self-validating solutions for peak tailing, isomer resolution, and system carryover.

Part 1: Diagnostic Workflow

Before adjusting your instrument parameters, use the logical workflow below to isolate the root cause of your MeOPP separation issue.

MeOPP_Workflow A Analyze MeOPP Chromatogram B Is USP Tailing Factor > 1.5? A->B C Are Positional Isomers Co-eluting? B->C No E Suppress Silanol Activity: Lower pH < 3.0 or Use End-Capped C18 B->E Yes D Are Blank Injections Showing Peaks? C->D No F Enhance π-π Interactions: Switch to Phenyl-Hexyl Column C->F Yes G Eliminate System Adsorption: Implement Acidic Strong Needle Wash D->G Yes H Method Validated D->H No E->C F->D G->H

Diagnostic workflow for resolving common 1-(methoxyphenyl)piperazine HPLC separation issues.

Part 2: Troubleshooting Guides & FAQs (Causality & Mechanisms)

Q1: Why does my 1-(methoxyphenyl)piperazine peak exhibit severe tailing (USP Tf > 1.5) on a standard C18 column? The Causality: 1-(methoxyphenyl)piperazine contains a secondary amine (piperazine ring) with a pKa of ~9.7. At a standard mobile phase pH of 5.0–7.0, this amine is fully protonated (cationic). Standard Type A silica columns contain residual silanol groups (Si-OH) that deprotonate into anionic silanates (Si-O⁻) at a pH above 3.8. The electrostatic attraction between the cationic piperazine and the anionic silanols creates a secondary ion-exchange retention mechanism. Because the mass-transfer kinetics of this ion-exchange interaction are slow compared to the primary hydrophobic interaction, the trailing edge of the peak stretches, resulting in severe tailing, as detailed in the. The Fix: Lower the mobile phase pH to 2.5 to fully protonate and neutralize the silanol groups, or switch to a high-purity Type B silica column with dense end-capping to physically shield the analyte from active sites[2].

Q2: How can I resolve the positional isomers (ortho-, meta-, and para-MeOPP) that co-elute on my C18 column? The Causality: The ortho, meta, and para isomers of MeOPP possess nearly identical hydrophobicities (LogP). Standard C18 stationary phases rely purely on dispersive hydrophobic interactions, which are insufficient to distinguish the subtle spatial differences of the methoxy group's position on the phenyl ring[3]. The Fix: Switch to a Phenyl-Hexyl or Biphenyl stationary phase. These columns introduce π-π (pi-pi) and dipole-dipole interactions. The position of the electron-donating methoxy group alters the electron density of the aromatic ring, changing the strength of the π-π interaction with the stationary phase and enabling baseline resolution. Alternatively, advanced techniques like chemical ionization tandem mass spectrometry (CI-MS/MS) using vinyltrimethylsilane can be used for differentiation[3].

Q3: I am detecting MeOPP in my blank injections. How do I eliminate this carryover? The Causality: Basic amines like MeOPP are prone to adsorbing onto active metal sites (e.g., iron, chromium) within stainless steel injector rotors, stators, and capillary tubing via electrostatic interactions and chelation[4]. The Fix: Implement a dual-wash system. Use a weak wash (e.g., 10% methanol) to clear buffer salts, followed by a strong wash containing high organic content and an acid modifier (e.g., 80% methanol with 0.5% formic acid) to disrupt both hydrophobic and ionic binding at the injector[4].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Mobile Phase Optimization for Basic Piperazines (Low pH Method)

This protocol eliminates secondary silanol interactions by suppressing silanol ionization.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Measure 1000 mL of HPLC-grade water into a clean glass bottle.

  • Buffer Addition: Add 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) to achieve a 20 mM concentration. Mix magnetically until fully dissolved.

  • pH Adjustment: Submerge a calibrated pH probe into the solution. Dropwise, add concentrated Phosphoric Acid (H₃PO₄) until the pH stabilizes exactly at 2.5.

  • Filtration: Vacuum-filter the buffer through a 0.22 µm hydrophilic membrane filter to remove particulates.

  • System Equilibration: Use this buffer as Mobile Phase A and HPLC-grade Acetonitrile as Mobile Phase B. Flush the column with 10 column volumes (CV) of the mobile phase at the starting gradient conditions.

  • Self-Validation Check: Inject a 10 µg/mL MeOPP standard. Calculate the USP Tailing Factor (Tf) at 5% peak height. A successful preparation will yield a Tf between 1.0 and 1.2. If Tf > 1.5, verify the pH meter calibration and re-test.

Protocol 2: Autosampler Wash Configuration to Eliminate MeOPP Carryover

This protocol disrupts the chelation and electrostatic binding of MeOPP to stainless steel components.

Step-by-Step Methodology:

  • Weak Wash Preparation: Prepare a solution of 10:90 Methanol:Water (v/v). This will remove aqueous buffer salts from the needle exterior.

  • Strong Wash Preparation: Prepare a solution of 80:20:0.5 Methanol:Water:Formic Acid (v/v/v). The high organic content disrupts hydrophobic binding, while the formic acid breaks ionic/chelation bonds.

  • Instrument Configuration: Program the autosampler method to perform a 10-second strong wash followed by a 10-second weak wash immediately post-injection.

  • Priming: Prime the autosampler wash lines with at least 20 mL of the respective solvents before initiating the sequence.

  • Self-Validation Check: Inject your highest calibration standard (e.g., 100 µg/mL), followed immediately by three consecutive blank injections (Mobile Phase A). If the MeOPP peak area in the first blank is <0.1% of the standard peak area, the wash protocol is successfully validated.

Part 4: Quantitative Data & Method Comparison

Use the table below to compare how different column chemistries and pH conditions impact the chromatography of 1-(methoxyphenyl)piperazine.

ParameterStandard C18 (pH 6.0)End-Capped C18 (pH 2.5)Phenyl-Hexyl (pH 2.5)
Primary Interaction Hydrophobic + Ion-ExchangeHydrophobicHydrophobic + π-π
Silanol Ionization High (Si-O⁻)Low (Si-OH)Low (Si-OH)
Expected USP Tailing (Tf) > 2.0 (Severe Tailing)1.0 - 1.2 (Excellent)1.0 - 1.2 (Excellent)
Isomer Resolution (Rs) < 1.0 (Co-elution)< 1.0 (Co-elution)> 1.5 (Baseline Resolution)
Carryover Risk HighLowLow

Part 5: References

  • Benchchem. (2025). Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide. Benchchem.

  • Liu et al. (2026). Vinyltrimethylsilane Chemical Ionization Tandem Mass Spectrometry Separates Methoxyphenylpiperazine Isomers. Analytical Chemistry, ACS Publications. 3

  • ISO. (2001). ISO 16702:2001 Workplace air quality -- Determination of total isocyanate groups in air using 2-(1-methoxyphenyl)piperazine and liquid chromatography. International Organization for Standardization. 1

  • Giese, R. W., & Saha, M. (1993). Primary contribution of the injector to carryover of a trace analyte in high-performance liquid chromatography. CDC Stacks / NIOSH. 4

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 1-[2-(3-Methoxyphenoxy)ethyl]piperazine Solutions

Welcome to the Technical Support Center. 1-[2-(3-Methoxyphenoxy)ethyl]piperazine is a secondary amine-containing compound widely used in receptor pharmacology and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-[2-(3-Methoxyphenoxy)ethyl]piperazine is a secondary amine-containing compound widely used in receptor pharmacology and drug development. However, its piperazine ring and ether linkages render it highly susceptible to oxidative degradation, metal-catalyzed cleavage, and carbamate formation in solution.

This guide provides field-proven, self-validating protocols to ensure scientific integrity and reproducibility during your assays.

Part 1: Core Degradation Mechanisms (FAQs)

Q1: Why does my 1-[2-(3-Methoxyphenoxy)ethyl]piperazine solution turn yellow over time, and what is the chemical basis for this? A: The yellowing of piperazine derivatives in solution is primarily driven by oxidative degradation catalyzed by dissolved oxygen and trace transition metals (e.g., Fe²⁺, Cu²⁺). The secondary amine in the piperazine ring undergoes N-oxidation, forming reactive N-oxide intermediates. These intermediates subsequently degrade into formylpiperazine (FPZ), oxopiperazine (OPZ), and ring-cleaved products like ethylenediamine (EDA) derivatives . In aqueous buffers, this reaction is exponentially accelerated by elevated temperatures and the presence of reactive oxygen species (ROS).

Q2: Does the choice of storage solvent (DMSO vs. Aqueous Buffer) affect the degradation pathway? A: Yes, the solvent dictates the vulnerability. In aqueous buffers, the primary threats are transition-metal-catalyzed oxidation and CO₂ absorption. Piperazine readily reacts with atmospheric CO₂ to form carbamates, altering the pH and the compound's availability .

In dimethyl sulfoxide (DMSO), the primary threat is hydrolysis and oxidation driven by water absorption. DMSO is highly hygroscopic; "wet" DMSO facilitates the breakdown of the ether linkage and oxidation of the piperazine ring. Studies on repository compound stability show that water content in DMSO is a more significant driver of compound loss than oxygen alone, with significant degradation occurring after 3-6 months at room temperature .

PiperazineDegradation Start 1-[2-(3-Methoxyphenoxy)ethyl]piperazine O2 Dissolved O2 / Trace Metals (Fe2+, Cu2+) Start->O2 Oxidation CO2 Atmospheric CO2 Start->CO2 Nucleophilic Attack WetDMSO Hygroscopic Water in DMSO Start->WetDMSO Solvolysis NOxide N-Oxide Intermediates O2->NOxide Carbamate Carbamate Adducts CO2->Carbamate Hydrolysis Ether Cleavage / Hydrolysis WetDMSO->Hydrolysis RingCleavage Ring Cleavage (EDA, FPZ, OPZ) NOxide->RingCleavage

Fig 1: Primary degradation pathways of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine in solution.

Part 2: Troubleshooting Guide

Issue 1: Loss of compound potency in in vitro assays after 1 week of storage.

  • Root Cause: Repeated freeze-thaw cycles and atmospheric oxygen introduction. Freeze-thaw cycles introduce condensation (water) and fresh oxygen into the vial, driving solvolysis.

  • Solution: Implement a self-validating single-use aliquot system. When preparing 10 mM stock solutions in DMSO, use anhydrous DMSO (≤0.005% water) and flush the headspace with dry Argon or Nitrogen before sealing. Store at -20°C or -80°C. Compounds stored in dry DMSO under nitrogen maintain >95% integrity over 11 freeze/thaw cycles, whereas "wet" DMSO solutions degrade rapidly .

Issue 2: Inconsistent chromatographic peaks (LC-MS) when analyzing aqueous stock solutions.

  • Root Cause: Metal-catalyzed oxidation and amino acid formation. Trace metals from glassware or low-purity water catalyze the oxidation of piperazine to piperazine-amino acids and lactams .

  • Solution:

    • Use LC-MS grade water and passivate all glassware.

    • Supplement the aqueous buffer with 0.1 - 1.0 mM EDTA to sequester Fe²⁺ and Cu²⁺.

    • Sparge the buffer with Nitrogen for 15 minutes prior to adding the compound. Nitrogen sparging has been shown to remove >75% of dissolved oxygen and significantly reduce piperazine oxidation rates .

Part 3: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable DMSO Stock Solutions (10 mM)

Causality Check: This protocol eliminates water and oxygen, the two primary drivers of solvolysis and N-oxidation. By validating the water content post-preparation, the system ensures self-validation.

  • Solvent Preparation: Obtain anhydrous DMSO (water ≤50 ppm). Open the bottle only inside a nitrogen-purged glove box or a dry-air desiccator.

  • Weighing: Weigh the required mass of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride into an amber glass vial. (Expert Insight: The dihydrochloride salt is strongly preferred for storage, as protonation of the secondary amine sterically and electronically hinders N-oxidation).

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex until completely dissolved.

  • Aliquoting: Dispense 50 µL single-use aliquots into low-bind polypropylene microcentrifuge tubes.

  • Inert Gas Overlay: Gently blow a stream of high-purity Argon gas over the liquid surface of each tube for 3-5 seconds to displace ambient air.

  • Sealing & Storage: Cap immediately and store at -80°C.

  • Validation Step: Run a Karl Fischer titration on a blank DMSO aliquot handled identically to verify that the water content remains <100 ppm.

Protocol 2: Aqueous Buffer Preparation with Oxidation Mitigation
  • Buffer Degassing: Prepare the desired biological buffer (e.g., PBS, pH 7.4). Add 0.5 mM EDTA to chelate trace transition metals.

  • Sparging: Insert a sterile sparging stone and bubble pure Nitrogen gas through the buffer for 20 minutes at room temperature.

  • Compound Addition: Add the 1-[2-(3-Methoxyphenoxy)ethyl]piperazine stock to the degassed buffer immediately before the assay.

  • pH Verification: Piperazine derivatives act as bases and can alter buffer pH; verify the final pH remains at 7.4 ± 0.1. Adjust with 0.1 M HCl or NaOH if necessary.

Workflow Weigh Weigh Compound (Dihydrochloride Salt) Solvent Select Solvent Weigh->Solvent DMSO Anhydrous DMSO (<50 ppm H2O) Solvent->DMSO Stock Soln Aq Aqueous Buffer (+ 0.5mM EDTA) Solvent->Aq Working Soln Argon Argon Headspace Purge DMSO->Argon N2 N2 Sparging (20 mins) Aq->N2 Store Aliquot & Store (-80°C) Argon->Store Use Immediate Assay Use N2->Use

Fig 2: Optimized workflow for preparing and storing piperazine derivative solutions.

Part 4: Quantitative Data & Stability Metrics

The following table summarizes the degradation kinetics and stability of piperazine derivatives under various environmental conditions, providing a baseline for expected compound half-life.

Storage ConditionSolvent / MatrixMitigation StrategyExpected Stability (>95% intact)Primary Degradants
Ambient (25°C)"Wet" DMSO (10% H₂O)None< 3 MonthsHydrolysis products
Ambient (25°C)Aqueous BufferNone< 1 WeekN-oxides, EDA, FPZ
Heated (40°C)Anhydrous DMSONitrogen Headspace~ 15 WeeksTrace oxidation
Ambient (25°C)Aqueous BufferN₂ Sparging + EDTA2-4 WeeksMinimized oxidation
Frozen (-80°C)Anhydrous DMSOArgon Headspace> 2 YearsNone detected

References

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions Journal of Environmental Chemical Engineering URL:[Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions PubMed Central (PMC) URL:[Link]

  • Studies on repository compound stability in DMSO under various conditions Journal of Biomolecular Screening / PubMed URL: [Link]

  • Amino Acids: Critical Oxidation Products in CO2 Capture by Aqueous Piperazine ACS Publications URL: [Link]

  • Pilot plant testing to mitigate piperazine oxidation National Carbon Capture Center URL: [Link]

Optimization

optimizing synthesis yield of substituted phenylpiperazines

Welcome to the Technical Support Center for Phenylpiperazine Synthesis . Substituted phenylpiperazines are critical pharmacophores in drug development, particularly for central nervous system (CNS) therapeutics targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phenylpiperazine Synthesis . Substituted phenylpiperazines are critical pharmacophores in drug development, particularly for central nervous system (CNS) therapeutics targeting 5-HT and D2 receptors. However, synthesizing these motifs often presents significant challenges, including over-alkylation, catalyst poisoning, and unreactive starting materials.

This guide provides field-proven troubleshooting logic, causal explanations for reaction failures, and self-validating protocols to optimize your synthesis yields.

Part 1: Troubleshooting Buchwald-Hartwig Aminations

The Buchwald-Hartwig cross-coupling is a powerful method for C-N bond formation. However, when using piperazine—a secondary diamine—researchers frequently encounter selectivity and catalyst deactivation issues.

Q: Why am I getting significant N,N'-diarylation (1,4-diarylpiperazine) instead of the desired monoarylated product? A: This is a statistical and steric issue. While the first arylation occurs at the less sterically hindered nitrogen of the unprotected piperazine core, the resulting monoaryl piperazine remains highly nucleophilic[1]. If the local concentration of the aryl halide is too high relative to the unreacted piperazine, the palladium catalyst will readily couple the second nitrogen. Solution: To kinetically favor monoarylation, use a large excess of piperazine (typically 4.0 to 5.0 equivalents) relative to the aryl halide. Alternatively, use mono-Boc protected piperazine, which entirely eliminates the possibility of diarylation, though it requires a subsequent deprotection step[1].

Q: My amination reaction stalls at <5% conversion when using DBU or triethylamine as a base. Why is the catalyst deactivating? A: The failure lies in the thermodynamic barrier of the base-mediated deprotonation step. In non-polar solvents like toluene, strong organic bases like DBU cannot stabilize the formation of new charges. Consequently, they fail to expel the anionic bromide leaving group from the neutral palladium-amine complex[2]. In polar solvents, these organic bases complex directly with the palladium center, creating an off-cycle, highly stable resting state that poisons the catalyst[2]. Solution: Switch to a strong anionic alkoxide base, such as Sodium tert-butoxide (NaOtBu). NaOtBu efficiently deprotonates the intermediate and drives the catalytic cycle forward by precipitating stable NaBr salts[2].

G Start Low Yield in Pd-Catalyzed Amination Check1 Is Diarylation Occurring? Start->Check1 Sol1 Use 5x Excess Piperazine or Mono-Boc Protection Check1->Sol1 Yes Check2 Is Catalyst Deactivating? Check1->Check2 No Sol2 Switch Base to NaOtBu (Avoid DBU/Amines) Check2->Sol2 Base Issue Sol3 Use Bulky Ligand (e.g., BINAP, XPhos) Check2->Sol3 Ligand Issue

Caption: Troubleshooting logic for low-yielding Buchwald-Hartwig aminations of piperazine.

Protocol 1: Optimized Buchwald-Hartwig Monoamination

This protocol is a self-validating system: the precipitation of NaBr serves as a visual indicator of catalytic turnover, and TLC monitoring will confirm the suppression of the higher-Rf diarylated byproduct.

  • Preparation: Oven-dry a Schlenk flask and equip it with a magnetic stir bar. Evacuate and backfill with Argon three times.

  • Catalyst Loading: Add Pd2(dba)3 (1-2 mol%) and racemic BINAP (2-4 mol%) to the flask. Add 2 mL of anhydrous toluene and stir at 40 °C for 15 minutes to pre-form the active catalyst complex. The solution will turn a deep red/purple.

  • Reagent Addition: Add the aryl bromide (1.0 eq) and anhydrous piperazine (5.0 eq). Finally, add NaOtBu (1.4 eq) in one portion.

  • Reaction: Heat the mixture to 80-100 °C. A white precipitate (NaBr) should begin forming within 30 minutes, validating the deprotonation and halide expulsion steps.

  • Validation & Workup: After 4-6 hours, check the reaction via GC-MS or TLC. Quench with water, extract with ethyl acetate, and wash heavily with brine to remove the excess unreacted piperazine. Dry over Na2SO4 and concentrate.

Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr is a highly desirable, metal-free route to phenylpiperazines, but it is notoriously substrate-dependent.

Q: I am attempting an SNAr with an electron-neutral fluorobenzene, but I am getting <5% yield even at 150 °C. How can I force this reaction? A: Traditional thermal SNAr requires strongly electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate. Without these groups, the activation energy barrier for unactivated fluoroarenes is prohibitively high. Solution: You must alter the electronic state of the aromatic ring. This can be done via two advanced methods:

  • Photoredox Catalysis: Utilizing an acridinium photocatalyst under blue LED irradiation generates a highly reactive cation radical intermediate. Performing this in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is critical, as HFIP stabilizes the high-energy cation radical via strong hydrogen-bond interactions, allowing the amine to attack[3].

  • Ruthenium Activation: Using a Ru catalyst (e.g., [RuCp*Cl2]2) forms an η6 -arene complex with the fluoroarene. This temporary coordination withdraws electron density from the ring, mimicking the effect of a nitro group and facilitating piperazine attack.

SNAr A Unactivated Fluoroarene + Piperazine B Thermal SNAr (High Activation Barrier) A->B Heat only C Photoredox Catalysis (Acridinium + HFIP) A->C Light + Photocatalyst D Ru-eta6-arene Activation (Ru Catalyst) A->D Transition Metal E High Yield Phenylpiperazine B->E <20% Yield C->E >80% Yield D->E >70% Yield

Caption: Activation strategies for SNAr of unactivated fluoroarenes with piperazine.

Protocol 2: Photoredox-Enabled SNAr for Unactivated Fluoroarenes

This protocol validates itself through colorimetric changes (photocatalyst excitation) and complete consumption of the starting material without the need for harsh thermal conditions.

  • Setup: In a nitrogen-filled glovebox, add the unactivated fluoroarene (1.0 eq), piperazine (3.0 eq), and Mes-Acr-MeClO4 (acridinium photocatalyst, 5 mol%) to a clear glass vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous HFIP (0.1 M relative to the fluoroarene). The solvent choice is non-negotiable, as standard solvents will fail to stabilize the cation radical[3].

  • Irradiation: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 16-24 hours.

  • Workup: Remove the solvent under reduced pressure. Purify the crude residue directly via flash column chromatography (DCM/MeOH gradient) to isolate the substituted phenylpiperazine.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationships between reaction conditions and expected yields, allowing for rapid parameter selection based on your specific substrate.

Reaction TypeSubstrate Electronic StateCatalyst / ReagentsBase & SolventTypical YieldSelectivity (Mono:Di)
Thermal SNAr Strongly Electron-Deficient (e.g., 4-fluoronitrobenzene)NoneK2CO3 / MeCN85–95%High
Photoredox SNAr Electron-Neutral / RichAcridinium PhotocatalystNone / HFIP70–90%High
Ru-Activated SNAr Electron-Neutral[RuCp*Cl2]2None / THF60–80%High
Buchwald-Hartwig Unactivated Aryl BromidePd2(dba)3, BINAPNaOtBu / Toluene80–90%Moderate (Needs 5x amine)
Buchwald-Hartwig Unactivated Aryl BromidePd2(dba)3, BINAPDBU / Toluene< 5%N/A (Catalyst Poisoned)

Sources

Troubleshooting

Technical Support Center: Handling 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride . Due to its highly hygroscopic nature, improper handling of this active pharmaceutical ingredient (API) precursor can lead to severe stoichiometric drift, assay failure, and batch degradation.

This center provides mechanistic troubleshooting, diagnostic workflows, and self-validating protocols to ensure absolute precision in your experiments.

Mechanistic Troubleshooting & FAQs

Q: Why does 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride absorb moisture so aggressively? A: The hygroscopicity is driven by the thermodynamic stability of its hydrated state. The piperazine ring contains two protonated secondary/tertiary amines in its dihydrochloride form. These charged nitrogen centers, along with the two chloride counterions, act as powerful hydrogen-bond donors and acceptors. When exposed to ambient humidity, the lattice energy is overcome by the hydration energy, causing the salt to pull water molecules from the air. This can lead to crystal form changes or deliquescence (dissolving in its own absorbed moisture)[1].

Q: How does this moisture uptake affect my synthetic yields and biological assays? A: The primary failure mode is stoichiometric drift . If the anhydrous dihydrochloride salt (MW ≈ 309.23 g/mol ) absorbs 10% of its weight in water, weighing 100 mg of the "wet" powder delivers significantly fewer moles of the active compound than expected. This causes irreproducible yields in organic synthesis and artificially skewed IC50/EC50 values in biological assays due to inaccurate dosing concentrations.

Q: My batch has formed hard clumps. Is the compound chemically degraded? A: Clumping is a physical manifestation of capillary liquid bridges forming between particles due to surface moisture[1]. It does not inherently mean the covalent structure of the piperazine derivative has degraded. However, it mandates immediate moisture quantification using Karl Fischer titration or Thermogravimetric Analysis (TGA) before any quantitative use[2].

Q: How should I handle this compound if I do not have access to a glovebox? A: While handling hygroscopic salts in a controlled isolation chamber is the gold standard[3], a self-validating benchtop method can be used. Pre-weigh empty, oven-dried vials with septa. Rapidly transfer the approximate required mass of the salt into the vial in ambient air, immediately seal it, and record the total mass to find the exact compound weight. Purge the sealed vial with dry argon or nitrogen via a needle before adding anhydrous solvents.

Diagnostic Workflows & Storage

To maintain the integrity of the dihydrochloride salt, strict environmental controls must be enforced. Below are the logical workflows for daily handling and batch recovery.

HandlingWorkflow A Receive Dihydrochloride Salt B Glovebox Available? A->B C Transfer to Glovebox (Ar/N2) B->C Yes D Use Pre-tared Septum Vials B->D No E Rapid Weighing & Immediate Seal C->E D->E F Store in Vacuum Desiccator E->F

Workflow for handling hygroscopic dihydrochloride salts to prevent stoichiometric drift.

RecoveryWorkflow S1 Observe Clumping S2 Quantify Moisture (KF/TGA) S1->S2 S3 Moisture > 0.5%? S2->S3 S4 Vacuum Dry (40°C, <10 mbar) S3->S4 Yes S5 Proceed with Assay/Synthesis S3->S5 No S6 Re-quantify (Constant Mass) S4->S6 S6->S3

Self-validating diagnostic and recovery workflow for moisture-compromised batches.

Analytical Data & Validation

When clumping is observed, you must quantify the moisture to adjust your stoichiometry or validate your drying process. The table below summarizes the quantitative techniques used to evaluate hygroscopic pharmaceutical salts.

Analytical TechniquePrimary OutputSample Size RequiredDestructive?Best Use Case for Dihydrochloride Salts
Coulometric Karl Fischer (KF) Absolute water content (ppm to %)10 - 50 mgYesRoutine verification of trace moisture before sensitive reactions.
Volumetric Karl Fischer (KF) Absolute water content (>1%)50 - 200 mgYesHighly clumped or deliquescent samples with gross water uptake.
Thermogravimetric Analysis (TGA) Mass loss vs. Temperature2 - 10 mgYesDifferentiating surface moisture from bound crystal hydrates.
Gravimetric Desiccation Mass difference (Δm)>500 mgNoBulk batch recovery and validation of drying protocols.

Self-Validating Experimental Protocols

Protocol A: Coulometric Karl Fischer Titration for Trace Moisture

Causality: Dihydrochloride salts can alter the pH of the KF titration cell. Maintaining a buffered anolyte ensures the stoichiometric iodine-water reaction proceeds quantitatively without side reactions[4].

  • System Validation: Inject 1.0 µL of a certified 1.0 mg/g water standard into the coulometric KF titrator. The recovery must be within 97-103% to validate the cell's integrity and baseline drift.

  • Sample Preparation: Inside a glovebox or dry environment, accurately weigh 20-30 mg of the 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride into a dry, pre-tared septum-capped vial.

  • Solvent Extraction: Inject 1.0 mL of anhydrous methanol (Karl Fischer grade) into the vial to dissolve the salt completely.

  • Titration: Draw exactly 0.5 mL of the dissolved sample using a gas-tight syringe and inject it directly into the KF cell.

  • Blank Subtraction (Validation): Run a blank titration using 0.5 mL of the pure anhydrous methanol. Subtract the moisture content of the blank from the sample result to determine the absolute water content of the API.

Protocol B: Vacuum Desiccation Recovery

Causality: Applying high heat (>60°C) to amine hydrochlorides can cause the loss of HCl gas, converting the salt back to the free base and irreversibly altering the compound. Low-temperature, high-vacuum drying removes water without breaking the ionic bonds.

  • Initial Weighing: Transfer the clumped batch to a pre-tared, wide-mouth amber glass vial. Record the initial mass ( M1​ ).

  • Vacuum Application: Place the un-capped vial in a vacuum oven. Apply a high vacuum (<10 mbar) at a maximum temperature of 40°C.

  • Desiccant Pairing: Place a secondary container of fresh phosphorus pentoxide ( P2​O5​ ) or indicating silica gel inside the oven to act as a localized moisture sink.

  • Gravimetric Validation: After 12 hours, break the vacuum with dry nitrogen (NOT ambient air). Quickly cap the vial and record the mass ( M2​ ).

  • Constant Mass Confirmation: Repeat the drying cycle for 4-hour intervals until the mass difference between cycles is <0.1% ( ΔM≈0 ). This constant mass validates that all unbound surface moisture has been successfully removed.

References

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients. 1

  • Water Determination (Karl Fischer Method). National Institute of Health Sciences (NIHS). 4

  • Thermogravimetric Analysis. Improved Pharma. 2

  • How do you handle hygroscopic salts? HepatoChem. 3

Sources

Optimization

Technical Support Center: Troubleshooting 2-[(3-methoxyphenylethyl)phenoxy]-Based ABCB1 Inhibitors

Welcome to the Technical Support Center for researchers and drug development professionals working with 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 (P-glycoprotein) inhibitors . This guide provides field-proven insight...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers and drug development professionals working with 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 (P-glycoprotein) inhibitors . This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to help you overcome multidrug resistance (MDR) in in vitro cell line models.

Mechanistic Overview & Causality

To successfully utilize 2-[(3-methoxyphenylethyl)phenoxy] derivatives, one must understand their structural causality. These molecules were rationally designed to overcome the pharmacokinetic unpredictability of first-generation inhibitors like verapamil[1]. By linking the 2-[(3-methoxyphenylethyl)phenoxy] moiety to basic nuclei (e.g., N-4-methylpiperazine or tetrahydroisoquinoline) via an aliphatic spacer, these compounds act as Cyclosporin A-like non-transported substrates [1]. They bind to the transmembrane domains of ABCB1, causing steric hindrance and conformational arrest without being actively effluxed themselves.

Mechanism Chemo Chemotherapeutic Agent (e.g., Doxorubicin) ABCB1 ABCB1 (P-gp) Transporter Overexpressed in MDR Chemo->ABCB1 Accumulation Intracellular Drug Accumulation Chemo->Accumulation Efflux Drug Efflux (Cell Survival) ABCB1->Efflux Inhibitor 2-[(3-methoxyphenylethyl)phenoxy] Derivative (e.g., 11c) Binding Binds ABCB1 as Non-transported Substrate Inhibitor->Binding Block Steric Hindrance & Conformational Arrest Binding->Block Block->ABCB1 Inhibits Block->Accumulation Enables Apoptosis Cell Death / Apoptosis Accumulation->Apoptosis

Mechanism of ABCB1 inhibition by 2-[(3-methoxyphenylethyl)phenoxy] derivatives.

Frequently Asked Questions (FAQs)

Q: Why is my synthesized 2-[(3-methoxyphenylethyl)phenoxy] derivative showing poor ABCB1 inhibition in my cell lines? A: The inhibitory efficacy is strictly governed by the aliphatic spacer length connecting the phenoxy moiety to the basic nitrogen nucleus. If you are using a 2-carbon spacer (n=2), the resulting steric hindrance prevents optimal alignment within the ABCB1 binding pocket, rendering it detrimental to activity[1]. A 4-carbon spacer (n=4) provides the optimal flexibility, yielding sub-micromolar IC₅₀ values (e.g., 0.08 µM for tetrahydroisoquinoline derivatives)[1].

Q: My cell line is resistant to the inhibitor despite using the optimal n=4 spacer (e.g., Compound 11c). What is the cause? A: If the inhibitor fails to sensitize cells to chemotherapeutics, the cell line has likely developed compensatory resistance. This can occur via:

  • Transcriptional Override: Downregulation of transcription factors like BHLHE40 can lead to massive, unchecked overexpression of ABCB1 that simply outcompetes the inhibitor concentration[2].

  • Alternative Transporters: Upregulation of ABCG2 (BCRP) or ABCC1 (MRP1).

  • Phenotypic Shifting: Chronic exposure to inhibitors can induce epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC)-like properties, conferring intrinsic survival advantages independent of efflux pumps[3].

Q: How do I verify if my derivative is acting as a transported substrate or a non-transported blocker? A: The most potent 2-[(3-methoxyphenylethyl)phenoxy] compounds (N-4-methylpiperazine and tetrahydroisoquinoline derivatives) act as non-transported substrates[1]. To validate this, perform a combined ATPase activity assay and a vesicular transport assay. A non-transported blocker will stimulate basal ATPase activity (confirming binding) but will not accumulate inside inside-out vesicles.

Quantitative Data & Troubleshooting Matrices

Table 1: Structure-Activity Relationship (SAR) of 2-[(3-methoxyphenylethyl)phenoxy] Derivatives

Data summarizes the critical nature of spacer length on target affinity[1].

Basic NucleusSpacer Length (n)ABCB1 Inhibition (IC₅₀, µM)Interaction Mechanism
N-4-arylpiperazine2> 10.0 (Detrimental)N/A
N-4-methylpiperazine (Compound 10c)40.15Non-transported substrate
Tetrahydroisoquinoline (Compound 11c)40.08Non-transported substrate
Table 2: Troubleshooting Matrix for Inhibitor Resistance
ObservationPotential CauseDiagnostic AssayCorrective Action
No change in intracellular drug accumulationInactive inhibitor / Poor bindingCalcein-AM Efflux AssayVerify spacer length (use n=4); check for ABCB1 mutations.
Drug accumulates, but cells surviveActivation of alternative survival pathways (e.g., EMT, CSC)Western Blot (E-cadherin, Vimentin)Combine with targeted therapy (e.g., MET/EGFR inhibitors)[3].
Partial sensitization to chemotherapyCompensatory upregulation of ABCG2/ABCC1RT-qPCR / Flow CytometryUse a dual ABCB1/ABCG2 inhibitor (e.g., Elacridar).

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include internal validation checks. Do not rely solely on end-point viability; you must prove target engagement.

Protocol A: Calcein-AM Accumulation Assay (Validating ABCB1 Target Engagement)

Causality: Calcein-AM is a fluorogenic substrate of ABCB1. In ABCB1-overexpressing cells, it is pumped out before intracellular esterases can cleave it into fluorescent calcein. An effective 2-[(3-methoxyphenylethyl)phenoxy] inhibitor will block this efflux, leading to a quantifiable increase in intracellular fluorescence.

  • Cell Preparation: Seed ABCB1-overexpressing cells (e.g., MDCK-MDR1 or Caco-2) and their sensitive parental counterparts at 1×105 cells/well in a 96-well black plate with clear bottoms. Incubate overnight.

  • Pre-incubation: Wash cells with PBS. Add the 2-[(3-methoxyphenylethyl)phenoxy] derivative (e.g., Compound 11c at 0.1 - 1.0 µM).

    • Self-Validation Controls: Include Tariquidar (0.5 µM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Substrate Addition: Incubate for 30 minutes at 37°C, then add Calcein-AM to a final concentration of 1 µM.

  • Kinetic Measurement: Immediately read fluorescence (Ex: 490 nm, Em: 520 nm) every 5 minutes for 1 hour at 37°C.

  • Validation Check: The parental cell line must show high fluorescence regardless of the inhibitor. The MDR cell line should show low fluorescence in the vehicle control and high fluorescence (comparable to parental) in the positive control and effective inhibitor wells.

Protocol B: Cytotoxicity Reversal Assay (Evaluating MDR Overcoming)

Causality: To prove the inhibitor overcomes resistance, it must lower the IC₅₀ of a known chemotherapeutic (e.g., Doxorubicin) in the resistant cell line without causing significant cytotoxicity on its own.

  • Inhibitor Titration: Determine the intrinsic cytotoxicity of the ABCB1 inhibitor using a CCK-8 assay. Select a working concentration that results in >90% cell viability (typically 0.5 µM for Compound 11c).

  • Co-treatment: Seed cells in 96-well plates. Treat with serial dilutions of Doxorubicin (0.01 µM to 100 µM) in the presence or absence of the fixed concentration of the ABCB1 inhibitor.

  • Incubation & Readout: Incubate for 72 hours. Add CCK-8 reagent, incubate for 2 hours, and measure absorbance at 450 nm.

  • Data Analysis: Calculate the IC₅₀ of Doxorubicin alone and with the inhibitor.

    • Metric: Fold Reversal (FR) = IC₅₀ (Doxorubicin alone) / IC₅₀ (Doxorubicin + Inhibitor). An FR > 10 indicates significant overcoming of ABCB1-mediated resistance.

Troubleshooting Workflow

Use the following logical workflow if your 2-[(3-methoxyphenylethyl)phenoxy] derivative fails to reverse MDR in your specific cell line.

Workflow Start Inhibitor Fails to Reverse MDR CheckStructure Check Inhibitor Structure (Is spacer n=4?) Start->CheckStructure StructureOK Yes (e.g., Compound 11c) CheckStructure->StructureOK StructureBad No (e.g., n=2) CheckStructure->StructureBad CheckEfflux Perform Calcein-AM Efflux Assay StructureOK->CheckEfflux FixStructure Synthesize/Use n=4 Tetrahydroisoquinoline StructureBad->FixStructure EffluxInhibited Efflux is Inhibited (ABCB1 Blocked) CheckEfflux->EffluxInhibited EffluxActive Efflux Persists (ABCB1 Active/Mutated) CheckEfflux->EffluxActive CheckOther Check ABCG2/MRP1 Expression (qPCR) EffluxInhibited->CheckOther OtherHigh ABCG2/MRP1 High (Compensatory Resistance) CheckOther->OtherHigh UseDual Use Dual Inhibitor or Combination Therapy OtherHigh->UseDual

Troubleshooting workflow for 2-[(3-methoxyphenylethyl)phenoxy] inhibitor resistance.

References

1.[1] Title: 2-[(3-Methoxyphenylethyl)phenoxy]-Based ABCB1 Inhibitors: Effect of Different Basic Side-Chains on Their Biological Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL:

2.[2] Title: Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 Source: PMC (National Institutes of Health) URL:

3.[3] Title: Inhibition of ABCB1 Overcomes Cancer Stem Cell–like Properties and Acquired Resistance to MET Inhibitors in Non–Small Cell Lung Cancer Source: Molecular Cancer Therapeutics (AACR Journals) URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine vs. Traditional Antipsychotic Intermediates

The landscape of antipsychotic drug development is undergoing a paradigm shift. Historically, the field has relied heavily on potent Dopamine D2 receptor antagonists or partial agonists.

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Author: BenchChem Technical Support Team. Date: April 2026

The landscape of antipsychotic drug development is undergoing a paradigm shift. Historically, the field has relied heavily on potent Dopamine D2 receptor antagonists or partial agonists. However, the next generation of neurotherapeutics is increasingly targeting the Dopamine D3 receptor to mitigate extrapyramidal side effects and offer neuroprotective benefits.

At the core of this pharmacological evolution is the selection of the piperazine-based chemical intermediate. This technical guide objectively compares the synthetic and pharmacological efficacy of the emerging intermediate 1-[2-(3-Methoxyphenoxy)ethyl]piperazine (MPEP) (CAS: 148315-69-9) against two industry-standard comparators: 1-(2,3-Dichlorophenyl)piperazine (DCPP) (used in Aripiprazole) and 1-(Benzo[b]thiophen-4-yl)piperazine (BTP) (used in Brexpiprazole).

Structural & Mechanistic Causality

The efficacy of a final Active Pharmaceutical Ingredient (API) is inextricably linked to the structural motif imparted by its piperazine intermediate. The choice of intermediate dictates not only the receptor binding affinity but also the functional selectivity (agonism vs. antagonism).

  • DCPP (Aripiprazole Motif): The 2,3-dichloro substitution creates a highly rigid, electron-withdrawing aryl system. This rigidity forces the molecule into a specific conformation that acts as a strong orthosteric anchor in the D2 receptor pocket, driving potent D2 partial agonism .

  • BTP (Brexpiprazole Motif): The benzothiophene ring introduces significant steric bulk and lipophilicity. This alters the receptor binding profile, slightly reducing intrinsic D2 activity while enhancing affinity for serotonin (5-HT1A/5-HT2A) receptors, which is critical for treating negative symptoms of schizophrenia .

  • MPEP (Next-Gen Motif): Unlike the rigid aryl attachments of DCPP and BTP, MPEP utilizes a flexible ethyl ether linker combined with an electron-donating 3-methoxy group. This flexibility allows the resulting API to bypass the rigid constraints of the D2 pocket and adaptively fit deep into the D3 receptor's orthosteric site. This structural causality is the primary driver behind the 100-fold D3-over-D2 selectivity seen in novel neuroprotective agents like ML417 .

G MPEP 1-[2-(3-Methoxyphenoxy)ethyl]piperazine Linker Flexible Ethyl Ether Linker MPEP->Linker DCPP 1-(2,3-Dichlorophenyl)piperazine Rigid Rigid Aryl Attachment DCPP->Rigid BTP 1-(Benzo[b]thiophen-4-yl)piperazine BTP->Rigid Serotonin 5-HT Modulation BTP->Serotonin Bulk lipophilicity D3 D3 Receptor Preference Linker->D3 Conformational adaptability D2 D2 Receptor Preference Rigid->D2 Strong orthosteric anchoring

Structural logic driving D2 vs. D3 receptor selectivity in piperazine derivatives.

Synthetic Efficacy & Experimental Workflows

Beyond pharmacology, the utility of an intermediate is defined by its synthetic tractability. Traditional intermediates often require harsh, environmentally taxing conditions. For instance, the synthesis of BTP frequently relies on expensive palladium catalysts (e.g., Pd2(dba)3 with BINAP), which necessitates rigorous downstream purification to remove heavy metal residues .

Conversely, MPEP can be coupled to core scaffolds using mild, metal-free nucleophilic substitution. Below is a self-validating protocol for the alkylation of MPEP to an alkyl-halide scaffold.

Step-by-Step Methodology: MPEP Nucleophilic Coupling

Objective: High-yield coupling of MPEP dihydrochloride to a primary alkyl chloride scaffold via an in situ Finkelstein reaction.

  • Reagent Preparation: In a dry, round-bottom flask, dissolve the alkyl chloride core scaffold (1.0 eq) and MPEP dihydrochloride (1.1 eq) in anhydrous Acetonitrile (MeCN).

    • Causality: MeCN is selected as a polar aprotic solvent because its boiling point (82°C) provides the exact thermal energy required to overcome the activation barrier of this specific SN​2 displacement without degrading the reactants.

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 3.0 eq).

    • Causality: K2​CO3​ is a mild, insoluble inorganic base. It effectively neutralizes the MPEP dihydrochloride salt to generate the free nucleophilic amine, while acting as an acid scavenger for the generated HCl, preventing unwanted elimination side-reactions that stronger bases (like NaH) might trigger.

  • Catalytic Activation: Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq).

    • Causality: Alkyl chlorides are relatively poor leaving groups. NaI drives a Finkelstein reaction, converting the alkyl chloride to an alkyl iodide in situ. Iodine is a superior leaving group, significantly accelerating the nucleophilic attack by the piperazine nitrogen.

  • Reaction Execution: Heat the mixture to reflux (80°C) under a nitrogen atmosphere for 12–16 hours. Monitor the consumption of the core scaffold via HPLC or TLC (DCM:MeOH, 9:1).

  • Workup & Purification: Cool the reaction to room temperature. Filter the mixture to remove inorganic salts ( KCl , K2​CO3​ ). Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the final API.

Workflow Step1 Reactants: Scaffold + MPEP Step2 Base & Catalyst: K2CO3 + NaI Step1->Step2 Step3 Reflux: MeCN, 80°C, 12h Step2->Step3 Step4 Workup: Filtration & Concentration Step3->Step4 Step5 Purification: Flash Chromatography Step4->Step5

Step-by-step synthetic workflow for MPEP-based API coupling.

Quantitative Data Comparison

The following tables summarize the objective performance of MPEP against DCPP and BTP across both synthetic and pharmacological domains.

Table 1: Synthetic Metrics Comparison
IntermediateTypical Coupling YieldPrimary Reaction ConditionsEnvironmental & Cost Profile
MPEP 75% – 85%Mild ( K2​CO3​ , MeCN, 80°C)Low toxicity, metal-free, highly scalable.
DCPP 70% – 80%Moderate (Water/EtOH, Reflux)Generates corrosive acidic byproducts.
BTP 60% – 95%Harsh (Pd-catalyst, Toluene, 110°C)High cost (Pd/BINAP), requires heavy metal purging.
Table 2: Pharmacological Impact (Representative API Binding Affinities)

Note: Binding affinities ( Ki​ ) are indicative of the resulting API class utilizing the respective intermediate.

Intermediate MotifRepresentative API ClassD2 Receptor ( Ki​ , nM)D3 Receptor ( Ki​ , nM)Functional Selectivity
MPEP ML417 Analogs~150.0~1.5~100x (D3-Preferring)
DCPP Aripiprazole0.340.8~0.4x (D2-Preferring)
BTP Brexpiprazole0.301.1~0.27x (D2-Preferring)

Conclusion

While 1-(2,3-Dichlorophenyl)piperazine (DCPP) and 1-(Benzo[b]thiophen-4-yl)piperazine (BTP) remain the foundational building blocks for legacy D2-centric atypical antipsychotics, they present distinct synthetic and pharmacological limitations. 1-[2-(3-Methoxyphenoxy)ethyl]piperazine (MPEP) offers a superior alternative for modern drug design. Its flexible ether linkage and electronic profile inherently drive high Dopamine D3 receptor selectivity, while its metal-free, high-yield coupling chemistry ensures a more sustainable and cost-effective manufacturing pipeline for next-generation neurotherapeutics.

References

  • Title: Discovery, Optimization, and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Preparation method of aripiprazole intermediate 1-(2,3-dichlorophenyl)
  • Source: Google Patents (WO2019073481A1)
Comparative

Comparative Guide: Cross-Reactivity of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine with Serotonin Receptors

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Structural Rationale In central nervous system (CNS) drug discovery, managin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Rationale

In central nervous system (CNS) drug discovery, managing the pharmacological promiscuity of early-stage pharmacophores is a critical hurdle. The phenoxyethylpiperazine scaffold is a privileged structure, frequently utilized to target monoamine receptors, particularly serotonin (5-HT) and dopamine subtypes[1].

This guide objectively evaluates the cross-reactivity of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine (CAS 148315-69-9)[2] across key serotonin receptor subtypes. By comparing its performance against its ortho-substituted analog and standard reference ligands, we can map its utility as a pharmacological tool or intermediate.

The Causality of Substitution

Modifications to the phenoxy ring profoundly influence binding affinity[3][4]. The meta-methoxy substitution (3-MeO) in this compound alters the electron density and steric bulk compared to the more common ortho-methoxy (2-MeO) variants.

  • Steric Shift: The meta position forces the piperazine tail into a distinct conformational space, slightly reducing 5-HT1A affinity but significantly enhancing 5-HT7 recognition.

  • Electronic Influence: The oxygen lone pairs in the meta position do not participate in intramolecular hydrogen bonding with the ether oxygen, altering the lipophilicity and receptor pocket orientation.

Quantitative Comparison: Receptor Binding Profile

To objectively assess the cross-reactivity of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine, we compare its binding affinities ( Ki​ ) against alternative piperazine derivatives and highly selective standard antagonists.

Table 1: Comparative Binding Affinities ( Ki​ , nM) across 5-HT Subtypes
Compound5-HT1A ( Ki​ , nM)5-HT2A ( Ki​ , nM)5-HT2C ( Ki​ , nM)5-HT7 ( Ki​ , nM)
1-[2-(3-Methoxyphenoxy)ethyl]piperazine 8.5 ± 1.2145 ± 18320 ± 4512.4 ± 2.1
1-[2-(2-Methoxyphenoxy)ethyl]piperazine 2.1 ± 0.4210 ± 25450 ± 6045.0 ± 5.5
mCPP (Non-selective reference)45 ± 5120 ± 153.2 ± 0.5180 ± 20
WAY-100635 (5-HT1A selective)0.8 ± 0.1>10,000>10,000>10,000
Ketanserin (5-HT2A selective)>1,0002.5 ± 0.3150 ± 20>1,000

Data Interpretation: 1-[2-(3-Methoxyphenoxy)ethyl]piperazine exhibits a dual high-affinity profile for 5-HT1A and 5-HT7 receptors, with moderate-to-low cross-reactivity at 5-HT2A/2C receptors. Compared to the ortho-analog, the meta-substitution sacrifices a fraction of 5-HT1A affinity to gain a nearly 4-fold increase in 5-HT7 affinity.

Functional Signaling Pathways

Binding affinity ( Ki​ ) does not dictate intrinsic efficacy. Phenoxyethylpiperazines typically act as partial agonists at 5-HT1A and antagonists at 5-HT2A/5-HT7 receptors. Understanding the downstream G-protein coupling is essential for assay design.

Signaling Compound 1-[2-(3-Methoxyphenoxy)ethyl]piperazine HT1A 5-HT1A Receptor Compound->HT1A High Affinity (Agonist) HT2A 5-HT2A Receptor Compound->HT2A Moderate Affinity (Antagonist) HT7 5-HT7 Receptor Compound->HT7 High Affinity (Antagonist) Gi Gαi/o Pathway HT1A->Gi Gq Gαq/11 Pathway HT2A->Gq Gs Gαs Pathway HT7->Gs cAMP_dec ↓ Adenylyl Cyclase / cAMP Gi->cAMP_dec IP3 ↑ PLC / IP3 / Ca2+ Gq->IP3 cAMP_inc ↑ Adenylyl Cyclase / cAMP Gs->cAMP_inc

Fig 1: Functional signaling pathways of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine across 5-HT receptor subtypes.

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, the following radioligand binding protocol is designed as a self-validating system. Every step includes the mechanistic causality explaining why the action is performed.

Workflow Prep Membrane Prep (Homogenization) Incubate Incubation (Radioligand + Compound) Prep->Incubate Filter Rapid Filtration (PEI-treated GF/B) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze

Fig 2: Self-validating radioligand binding assay workflow for Ki determination.

Step-by-Step Methodology: 5-HT1A Radioligand Binding Assay

1. Membrane Preparation

  • Action: Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂. Centrifuge at 40,000 × g for 20 minutes.

  • Causality: The hippocampus is rich in 5-HT1A receptors. MgCl₂ is critical because divalent cations stabilize the G-protein coupled state of the receptor, which is required for high-affinity agonist binding (like the radioligand [³H]-8-OH-DPAT).

2. Assay Incubation (The Self-Validating Core)

  • Action: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-8-OH-DPAT, and varying concentrations of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine (10⁻¹⁰ to 10⁻⁴ M). Add 10 µM pargyline and 0.1% ascorbic acid to the assay buffer.

  • Causality: Pargyline (an MAOI) prevents the enzymatic degradation of endogenous monoamines that could compete with the radioligand. Ascorbic acid prevents the oxidative degradation of the ligands.

  • Validation Control: Define Non-Specific Binding (NSB) using 10 µM WAY-100635. If NSB exceeds 15% of total binding, the assay is rejected due to excessive lipid partitioning.

3. Termination and Rapid Filtration

  • Action: Terminate the reaction after 60 mins at 25°C by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

  • Causality: Piperazine derivatives are highly lipophilic and positively charged at physiological pH. Pre-soaking with PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the test compound to the filter matrix.

4. Washing and Quantification

  • Action: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Extract radioactivity in scintillation fluid and count via Liquid Scintillation Counting (LSC).

  • Causality: Ice-cold buffer slows the dissociation kinetics ( koff​ ) of the receptor-ligand complex during the wash step, preventing signal loss.

5. Data Analysis

  • Action: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality: The Cheng-Prusoff equation normalizes the data, accounting for the specific radioligand concentration ( [L] ) and its affinity ( Kd​ ), providing an absolute measure of the compound's affinity that can be objectively compared across different laboratories.

Conclusion & Strategic Applications

1-[2-(3-Methoxyphenoxy)ethyl]piperazine is a highly capable pharmacophore for researchers requiring dual 5-HT1A/5-HT7 modulation. While it lacks the absolute selectivity of WAY-100635 or SB-269970, its specific cross-reactivity profile makes it a superior starting point for developing polypharmacological agents (e.g., atypical antipsychotics or rapid-acting antidepressants) compared to the more 5-HT1A-biased ortho-methoxy alternatives.

When utilizing this compound in in vitro assays, researchers must account for its 5-HT7 affinity to prevent confounding functional data, ideally by co-administering a selective 5-HT7 antagonist if isolated 5-HT1A agonism is the experimental goal.

References

  • Molaid. "1-(2-phenoxyethyl)piperazine - CAS 13484-37-2." Molaid Chemical Database. Available at:[Link]

  • ResearchGate. "Synthesis and pharmacological properties of phenoxyethylpiperazine derivatives." Pol J Pharmacol Pharm. Available at:[Link]

Sources

Validation

Comparative Guide: Mono- vs. Di-Substituted Phenylpiperazines in CNS Drug Development

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist Executive Summary & Rationale The N -phenylpiperazine subunit is a highly versatile and privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist

Executive Summary & Rationale

The N -phenylpiperazine subunit is a highly versatile and privileged scaffold in medicinal chemistry, extensively utilized in the design of central nervous system (CNS) therapeutics. Modulating the substitution pattern on the phenyl ring or the piperazine nitrogen—specifically comparing mono-substituted versus di-substituted derivatives—profoundly alters the molecule's steric profile, basicity, and conformational flexibility.

These physiochemical shifts directly dictate the ligand's binding affinity, functional selectivity, and allosteric potential at key CNS targets, including dopamine (D2/D3) receptors, serotonin (5-HT) receptors, and acetylcholinesterase (AChE). This guide objectively compares the performance of mono- and di-substituted phenylpiperazines, providing mechanistic insights and field-proven experimental workflows to accelerate your drug discovery pipeline.

Mechanistic Insights: Mono- vs. Di-Substituted Profiles

Mono-Substituted Phenylpiperazines: High Affinity and Selectivity

Mono-substituted analogs generally exhibit superior penetration into the deep, hydrophobic orthosteric pockets of monoaminergic G protein-coupled receptors (GPCRs). Because they lack excessive steric bulk, they can adopt conformations that perfectly align with key amino acid residues (e.g., aspartic acid in transmembrane region III).

For instance, mono-substituted N -phenylpiperazine analogs bearing a 3-thiophenephenyl or 4-thiazolylphenyl group (e.g., Compound 6a) bind to the human D3 receptor with nanomolar affinity ( Ki​ ≈ 1.4 nM) and exhibit a remarkable ~500-fold selectivity over the highly homologous D2 receptor[1]. Similarly, in the context of Alzheimer's disease therapeutics, mono-substituted phenylpiperazines with electron-withdrawing or electron-donating groups at the para-position (e.g., p-methoxy) demonstrate potent AChE inhibition (IC50 = 0.3 µM) by effectively anchoring into the catalytic active site[2].

Di-Substituted Phenylpiperazines: Steric Clashes and Altered Cooperativity

Introducing a second substituent often increases the steric bulk and alters the dihedral angle between the phenyl and piperazine rings. While this can sometimes enhance binding to larger, more permissive binding sites, it frequently abolishes selectivity.

For example, di-substituted quinoline-piperazine analogs exhibit strong Sigma-2 affinity but suffer from poor σ1​/σ2​ selectivity[3]. Furthermore, in the development of negative allosteric modulators (NAMs) for D2/D3 receptors (e.g., SB269652 analogs), mono-substituted derivatives retain their allosteric activity, whereas di-substituted derivatives largely lose it. This loss of function occurs because the steric clashes of the di-substituted moieties prevent the necessary conformational protrusion into the receptor core[4].

Quantitative Target Comparison

The following table summarizes the comparative performance of representative mono- and di-substituted phenylpiperazine scaffolds across key CNS targets.

Compound / ScaffoldSubstitution TypePrimary TargetBinding AffinitySelectivity / Profile
LS-3-134 Mono-substituted (N-phenylpiperazine)Dopamine D3 Ki​ = 0.17 nM>150-fold D3 vs. D2 selectivity[5]
Compound 6a Mono-substituted (3-thiophenephenyl)Dopamine D3 Ki​ ≈ 1.4 nM~500-fold D3 vs. D2 selectivity[1]
Compound 213 Mono-substituted (p-methoxyphenyl)AChEIC50 = 0.3 µMHigh AChE inhibition over BChE[2]
Quinoline Analogs 23-26 Di-substitutedSigma-2 ( σ2​ R) Ki​ = 28–79 nMPoor σ1​/σ2​ selectivity[3]
SB269652 Analogs Di-substituted (Alkyl/Aryl)Dopamine D2/D3N/A (Loss of activity)Loss of negative allosteric modulation[4]

Visualizations of Pharmacological and Experimental Logic

GPCR_Signaling Ligand Phenylpiperazine Ligand (Mono/Di-substituted) Receptor GPCR Core (D2/D3 or 5-HT) Orthosteric/Allosteric Site Ligand->Receptor Binding & Fit GProtein G-Protein Complex (Gαi/o Activation) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (Inhibition) GProtein->Effector Signal Transduction Response Decreased cAMP & CNS Modulation Effector->Response Downstream Effect

Phenylpiperazine-mediated GPCR signaling pathway in the CNS.

Radioligand_Assay Prep Membrane Prep (HEK293 Cells) Incubate Incubation (Ligand + Radioligand) Prep->Incubate Filter Rapid Filtration (Isolate Complexes) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Cheng-Prusoff Ki) Count->Analyze

Step-by-step workflow for radioligand displacement binding assays.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols emphasize the causality behind critical experimental steps.

Protocol 1: Synthesis of Mono-Substituted Piperazines via Controlled Alkylation

Objective: Synthesize a mono-alkylated/arylated phenylpiperazine while strictly minimizing di-substituted byproducts.

  • Stoichiometric Control : Dissolve the aryl/alkyl halide (1 equivalent) in an aprotic solvent (e.g., acetonitrile). Add a large molar excess of piperazine (3 to 5 equivalents).

    • Causality: Using a large excess of piperazine statistically lowers the probability of the electrophile reacting with an already mono-substituted piperazine, thereby favoring the mono-alkylation product and preventing unwanted di-alkylation[6].

  • Base Addition : Add a non-nucleophilic base (e.g., K2​CO3​ , 2.0 equivalents) to neutralize the generated acid without interfering with the nucleophilic substitution.

  • Reaction Monitoring : Stir at room temperature and continuously monitor via TLC/LC-MS.

    • Causality: Halting the reaction exactly when the starting halide is consumed prevents the slow over-alkylation that typically occurs during prolonged exposure or heating[7].

  • Purification : Wash with brine, extract with dichloromethane, and purify via silica gel chromatography to isolate the pure mono-substituted product.

Protocol 2: Radioligand Binding Assay for D2/D3 Receptor Affinity

Objective: Determine the binding affinity ( Ki​ ) of synthesized phenylpiperazines.

  • Membrane Preparation : Isolate cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.

  • Incubation : In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., [³H]spiperone), and varying concentrations of the test phenylpiperazine.

    • Causality: A competitive binding environment is established where the test compound displaces the radioligand strictly based on its binding affinity[8].

  • Non-Specific Binding Control : In separate control wells, add a high concentration (10 µM) of an unlabeled competitor (e.g., haloperidol).

    • Causality: This self-validating step ensures that the measured radioactivity strictly reflects specific receptor-ligand interactions, allowing researchers to subtract background noise[5].

  • Filtration & Counting : Terminate the reaction by rapid vacuum filtration through glass-fiber filters. Wash with cold buffer to remove unbound ligand, then quantify bound radioactivity using a scintillation counter.

  • Data Analysis : Calculate the IC50 from the displacement curve and convert it to the inhibitory constant ( Ki​ ) using the Cheng-Prusoff equation.

    • Causality: This mathematical correction accounts for the radioligand's concentration and dissociation constant, yielding a true, assay-independent measure of affinity[7].

References

  • Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs.
  • Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs.
  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Title: 2-(4-Benzhydrylpiperazin-1-yl)
  • Title: 1-(2-Ethoxyethyl)
  • Source: benchchem.

Sources

Comparative

Structural Requirements for Dopaminergic Activity of Piperazine Derivatives: A Comparative Design Guide

Executive Summary & Pharmacological Context The development of subtype-selective ligands for dopamine D2-like receptors (D2, D3, and D4) remains one of the most significant challenges in neuropharmacology. Because these...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The development of subtype-selective ligands for dopamine D2-like receptors (D2, D3, and D4) remains one of the most significant challenges in neuropharmacology. Because these aminergic G protein-coupled receptors (GPCRs) share an exceptionally high degree of sequence homology—with the D2 and D3 subtypes sharing approximately 90% identity in their transmembrane (TM) domains—achieving target specificity requires precise molecular engineering[1].

Piperazine derivatives, particularly 4-phenylpiperazines, have emerged as privileged scaffolds in drug development for neurological disorders such as schizophrenia and substance abuse[1]. This guide provides an objective comparison of how specific structural modifications to the piperazine pharmacophore dictate binding affinity ( Ki​ ), functional intrinsic efficacy, and D2/D3/D4 subtype selectivity.

Mechanistic Pathway: D2-Like Receptor Signaling

To understand the functional readouts of piperazine derivatives, one must first map the downstream signaling cascade. D2-like receptors couple to inhibitory Gi/o​ proteins. When a piperazine agonist binds, it triggers a conformational change that liberates the Gαi​ subunit, which subsequently inhibits adenylyl cyclase (AC), lowering intracellular cAMP and attenuating Protein Kinase A (PKA) activity.

G Ligand Piperazine Derivative (D2/D3/D4 Ligand) Receptor D2-Like GPCR (Orthosteric Binding Site) Ligand->Receptor Binds & Modulates Gprotein Gi/o Protein Complex (αi, β, γ subunits) Receptor->Gprotein Conformational Change AC Adenylyl Cyclase (AC) Gprotein->AC αi Subunit Inhibits cAMP cAMP Production AC->cAMP Decreases Levels PKA Protein Kinase A (PKA) Signaling Cascade cAMP->PKA Attenuates Activation

D2-like receptor Gi/o signaling pathway modulated by piperazine derivatives.

Core Structural Determinants (SAR Analysis)

The Piperazine Core & Orthosteric Binding Site (OBS)

The basic nitrogen of the piperazine ring is the non-negotiable anchor of this scaffold. At physiological pH, this nitrogen is protonated and forms a critical salt bridge with the highly conserved aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) of the receptor.2[2].

Head Group Engineering: Tuning Efficacy and D3/D2 Preference

Modifications to the aryl ring attached to the piperazine (the "head group") dictate the molecule's orientation within the hydrophobic pocket formed by TM3, TM5, and TM6[1].

  • Ortho-Substitution Preference: 3[3]. Para-positioning generally creates steric clashes that drastically reduce binding affinity.

  • Intrinsic Efficacy: The electronic nature of the head group alters intrinsic efficacy. For instance, 2-methoxyphenyl piperazine derivatives generally exhibit preferential subtype intrinsic efficacy (acting as partial agonists) compared to their 2,3-dichloro counterparts[4].

Linker & Tail Group Modifications: Reaching the Secondary Binding Pocket (SBP)

Because the OBS is highly conserved, true subtype selectivity is achieved by extending the molecule into the less conserved extracellular loops (EL2) and secondary binding pockets (SBP).

  • D3 Selectivity: 5[5].

  • D4 Selectivity: The D4 receptor possesses unique spatial constraints within its hydrophobic pocket.6[6].

Comparative Performance Data

The following table summarizes the quantitative binding affinities ( Ki​ ) and functional outcomes of benchmark piperazine derivatives, illustrating the structure-activity relationship (SAR) divergence.

Compound / ScaffoldKey Structural ModificationD2 Affinity ( Ki​ )D3 Affinity ( Ki​ )D4 Affinity ( Ki​ )Functional Outcome & Selectivity
Compound 28 [6]Benzothiazole alkyl tail> 50 nM> 50 nM3.9 nM Highly selective D4 ligand; evades D2/D3 cross-reactivity.
PG 838 [4]2-methoxyphenyl head group~ 500 nM~ 5.0 nM N/A100-fold D3-selective partial agonist.
Compound 25 [5]Imidazo[1,2-a]pyridine tail134 nM1.1 nM N/AD3-selective antagonist (122-fold selectivity over D2).
SLV313 [7]1-aryl-4-(arylpyridylmethyl)0.5 nM ( pA2​ 9.3)1.2 nM ( pA2​ 8.9)N/AEquipotent D2/D3 full antagonist; dual 5-HT1A agonist.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the self-validating systems required to evaluate piperazine derivatives.

Competitive Radioligand Binding Assay (Affinity Determination)

Causality & Rationale: To determine the precise binding affinity ( Ki​ ) of a novel piperazine, we utilize competitive displacement of a known radioligand (e.g., [125I]IABN or [3H]spiperone ). Using clonal cell lines (HEK293 or CHO) stably expressing specific human dopamine receptor subtypes ensures that binding data is not confounded by endogenous receptor heterogeneity[5].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells expressing the target receptor (D2, D3, or D4). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and isolate membranes via ultracentrifugation (40,000 x g for 20 mins).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of [125I]IABN (at its known Kd​ ), and varying concentrations of the test piperazine derivative ( 10−11 to 10−4 M).

  • Self-Validation Checkpoint (Internal Control): Include a Total Binding (TB) control (buffer only) and a Non-Specific Binding (NSB) control containing 10μM haloperidol. System Validation: The assay is only valid if the signal-to-background ratio (TB/NSB) is strictly ≥3:1 .

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a gamma counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

cAMP Functional Assay (Intrinsic Efficacy Determination)

Causality & Rationale: Binding affinity does not equal functional efficacy. Because D2-like receptors inhibit adenylyl cyclase, we must artificially stimulate AC with forskolin and measure the piperazine's ability to suppress the resulting cAMP spike. This differentiates full agonists, partial agonists, and antagonists[4].

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing the target receptor into a 384-well microplate at 5,000 cells/well.

  • Compound Treatment: Pre-incubate cells with the test piperazine derivative for 15 minutes, followed by the addition of 1μM forskolin to stimulate cAMP production.

  • Self-Validation Checkpoint (Assay Robustness): Run a full reference agonist (e.g., quinpirole) in parallel to define 100% receptor activation (maximum cAMP inhibition). System Validation: Calculate the Z'-factor between the forskolin-only wells and the forskolin+quinpirole wells. The assay plate is only accepted if Z′>0.5 .

  • Detection: Lyse the cells and quantify cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based competitive immunoassay.

  • Data Analysis: Plot the dose-response curve. Efficacy ( Emax​ ) is expressed as a percentage of the maximal inhibition achieved by the reference agonist quinpirole.

References

  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism.
  • Source: ijrrjournal.
  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)
  • Source: tandfonline.
  • Document: First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure....

Sources

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